1-Boc-5-bromo-4-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromo-4-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQQBBWNZUNQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694179 | |
| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-48-0 | |
| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Boc-5-bromo-4-methyl-1H-indazole
CAS Number: 1257535-48-0
Introduction
1-Boc-5-bromo-4-methyl-1H-indazole is a heterocyclic compound featuring an indazole core structure. The presence of a bromine atom, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group makes it a valuable and versatile intermediate in organic synthesis. This guide provides an in-depth overview of its properties, a plausible synthetic route, and its potential applications, particularly for researchers and professionals in the field of drug development and medicinal chemistry. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of therapeutic agents.
Physicochemical and Spectral Data
While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes expected physicochemical properties based on its structure and data from analogous compounds.
| Property | Value |
| CAS Number | 1257535-48-0 |
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.18 g/mol |
| Appearance | Expected to be an off-white to yellow solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
| Purity | Typically >95% (as supplied by commercial vendors) |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step sequence, starting from a commercially available substituted toluene. The following is a representative experimental protocol based on established synthetic methodologies for similar indazole derivatives.
Step 1: Nitration of 2-Bromo-1-methyl-3-nitrobenzene
A solution of 2-bromo-1-methyl-3-nitrobenzene in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-bromo-1-methyl-3,5-dinitrobenzene.
Step 2: Reduction of the Dinitro Compound
The 2-bromo-1-methyl-3,5-dinitrobenzene is dissolved in ethanol, and a reducing agent, such as tin(II) chloride dihydrate, is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with a basic aqueous solution (e.g., sodium hydroxide) to precipitate the diamine product. The product is then extracted with an organic solvent, dried, and concentrated.
Step 3: Diazotization and Cyclization to form 5-Bromo-4-methyl-1H-indazole
The resulting diamine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then carefully neutralized and heated to induce cyclization, forming the 5-bromo-4-methyl-1H-indazole. The product is isolated by extraction and purified by column chromatography.
Step 4: Boc Protection of 5-Bromo-4-methyl-1H-indazole
5-Bromo-4-methyl-1H-indazole is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)2O and a base, for instance, triethylamine or 4-dimethylaminopyridine (DMAP), are added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.
Applications in Research and Drug Development
Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
The Boc protecting group on the indazole nitrogen enhances the compound's stability and allows for selective reactions at other positions of the molecule. This protecting group can be readily removed under acidic conditions when desired.
Synthetic Workflow Diagram
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, highlighting the key transformations.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-bromo-4-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, meaning it is a common motif in biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its applications as a key building block in the development of novel therapeutics. The presence of a bromine atom and a methyl group on the indazole core, along with the Boc protecting group, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its unprotected core is presented below.
| Property | Value | Source |
| Molecular Formula | C13H15BrN2O2 | Molbase |
| Molecular Weight | 311.174 g/mol | Molbase |
| CAS Number | 1257535-48-0 | Molbase |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, DCM, and methanol. | [4] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to moisture, air, and light over prolonged periods. | [4] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7BrN2 | Frontier Specialty Chemicals |
| CAS Number | 926922-40-9 | [5] |
| ¹H-NMR (400MHz, CDCl₃) δ | 8.07 (s, 1H, H-3), 7.36–7.34 (d, J=8Hz, 1H, H-7), 7.26–7.24 (d, J=8Hz, 1H, H-6), 2.50 (s, 3H, CH₃) | [6] |
| Purity | >97% (by Gas Chromatography) | [6] |
Table 2: Properties of the Core Compound, 4-Bromo-5-methyl-1H-indazole
Synthetic Protocols
The synthesis of this compound can be achieved in a two-stage process: first, the synthesis of the 4-bromo-5-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of 4-Bromo-5-methyl-1H-indazole
A plausible synthetic route for 4-bromo-5-methyl-1H-indazole is detailed in patent CN112321510A.[6] The process involves a three-step reaction starting from 2-bromo-4-fluorotoluene.
Experimental Protocol:
-
Step 1: Lithiation and Formylation. 2-bromo-4-fluorotoluene is reacted with lithium diisopropylamide (LDA) to generate a lithium reagent. This is subsequently reacted with dimethylformamide (DMF) to introduce a formyl group. The reaction is typically carried out in tetrahydrofuran (THF) at -78 °C for 1-2 hours.[6]
-
Step 2: Oxime Formation. The resulting aldehyde (compound III in the patent) is reacted with methoxylamine hydrochloride and potassium carbonate in a solvent such as ethylene glycol dimethyl ether. The reaction is heated to 40-80 °C for 2-16 hours.[6]
-
Step 3: Ring Closure. The oxime derivative (compound IV) undergoes ring closure in the presence of hydrazine hydrate to form the final 4-bromo-5-methyl-1H-indazole. This step is performed in a solvent like THF or ethanol at a temperature of 40-100 °C for 2-16 hours.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-5-methyl-1H-indazole | [frontierspecialtychemicals.com]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-Boc-5-bromo-4-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of 1-Boc-5-bromo-4-methyl-1H-indazole (tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, predicted data tables for ¹H NMR, ¹³C NMR, and key MS fragments are presented based on the analysis of structurally similar compounds. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel indazole derivatives.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Singlet | 1H | H-3 (indazole ring) |
| ~7.6-7.8 | Doublet | 1H | H-6 (indazole ring) |
| ~7.3-7.5 | Doublet | 1H | H-7 (indazole ring) |
| ~2.4-2.6 | Singlet | 3H | -CH₃ (methyl group) |
| ~1.7 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
| Predicted solvent: CDCl₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C=O (Boc group) |
| ~140 | C-7a (indazole ring) |
| ~135 | C-3 (indazole ring) |
| ~129 | C-6 (indazole ring) |
| ~125 | C-3a (indazole ring) |
| ~120 | C-4 (indazole ring) |
| ~115 | C-5 (indazole ring) |
| ~110 | C-7 (indazole ring) |
| ~85 | -C(CH₃)₃ (Boc group) |
| ~28 | -C(CH₃)₃ (Boc group) |
| ~18 | -CH₃ (methyl group) |
| Predicted solvent: CDCl₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Da) | Proposed Fragment | Notes |
| 310/312 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 254/256 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 210/212 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, often a base peak for Boc-protected compounds. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
Sample of this compound (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Sample of this compound (approx. 1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
Procedure:
-
Sample Preparation:
-
For EI-MS, the sample is typically introduced directly into the ion source via a direct insertion probe.
-
For ESI-MS, dissolve the sample in a suitable volatile solvent to a concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the Characterization of a Synthesized Compound.
An In-depth Technical Guide to the Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole
This guide provides a comprehensive overview of the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the formation of the indazole core, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of the core intermediate, 5-bromo-4-methyl-1H-indazole, from a suitable substituted aniline precursor. The subsequent step is the selective N-Boc protection of the indazole ring.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole
The initial step focuses on the construction of the indazole ring system. A common and effective method for the synthesis of substituted indazoles is the reductive cyclization of ortho-nitro-substituted anilines. In this proposed synthesis, 4-bromo-3-methyl-2-nitroaniline serves as the starting material.
Experimental Protocol: Reductive Cyclization
This protocol is adapted from general procedures for the synthesis of substituted indazoles from nitroanilines.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-3-methyl-2-nitroaniline | C₇H₇BrN₂O₂ | 231.05 |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Sodium Hydroxide | NaOH | 40.00 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
To a stirred solution of 4-bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
To the residue, add water and basify with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-amino-4-bromo-5-methylaniline.
-
Dissolve the crude diamine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly warm the reaction to room temperature and continue stirring for an additional 2 hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-bromo-4-methyl-1H-indazole.
Step 2: Boc Protection of 5-bromo-4-methyl-1H-indazole
The second step involves the protection of the N-H group of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy to modulate the reactivity of the indazole for subsequent synthetic transformations.
Experimental Protocol: Boc Protection
This protocol is adapted from the procedure for the Boc protection of 3-amino-5-bromo-1H-indazole.[1][2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromo-4-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Water | H₂O | 18.02 |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve 5-bromo-4-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM).
-
To this solution, add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.[1][2]
Logical Relationship of Boc Protection
The Boc protection reaction proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of the Boc anhydride, catalyzed by DMAP.
References
An In-depth Technical Guide to the Solubility of 1-Boc-5-bromo-4-methyl-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the compound's specific nature as a building block in drug discovery, publicly available quantitative solubility data is limited. This guide, therefore, focuses on predicting solubility based on molecular structure, provides a detailed experimental protocol for determining solubility, and outlines its role within the broader drug development workflow.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound—comprising a moderately polar indazole core, a nonpolar tert-butoxycarbonyl (Boc) protecting group, a nonpolar methyl group, and a polarizable bromo group—suggests a nuanced solubility profile. It is expected to be most soluble in moderately polar to polar aprotic organic solvents.
Based on its structural components, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Name | Polarity | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | Low | The large, nonpolar Boc group may confer some solubility, but the polar indazole ring and bromo group will limit miscibility with highly nonpolar solvents.[1] |
| Polar Aprotic | Dichloromethane (DCM) | Medium | High | DCM is effective at dissolving compounds with a mix of polar and nonpolar features. |
| Ethyl Acetate (EtOAc) | Medium | High | Its polarity is well-suited for dissolving moderately polar heterocyclic compounds. | |
| Tetrahydrofuran (THF) | Medium | High | THF is a good solvent for a wide range of organic molecules. | |
| Polar Aprotic | Acetonitrile (ACN) | High | Moderate to High | Expected to be a good solvent, capable of interacting with the polar parts of the molecule. |
| Dimethylformamide (DMF) | High | High | DMF is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds.[1] | |
| Dimethyl Sulfoxide (DMSO) | High | High | Similar to DMF, DMSO is a universal organic solvent with high polarity, making it an excellent candidate for dissolving this compound.[1] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Moderate | The polar hydroxyl group can interact with the indazole core, but the large nonpolar regions of the molecule may limit high solubility compared to aprotic solvents.[1] |
| Aqueous | Water | Very High | Insoluble | The predominantly organic and nonpolar character of the molecule, especially the large Boc group, makes it immiscible with water. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative data, the following is a detailed protocol for determining the solubility of this compound using the reliable shake-flask method.[2]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Instruments:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Glass vials with screw caps
-
Orbital shaker or overhead rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.
-
Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation of the vial is the preferred method.[4]
-
Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high concentration measurements.
-
-
Analysis and Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Using Gravimetric Method:
-
Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.[5]
-
Gently evaporate the solvent under a stream of inert gas or in a fume hood.
-
Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[5]
-
The final weight of the residue corresponds to the mass of the solute dissolved in the initial volume of the solvent.
-
-
-
Calculation of Solubility:
-
Calculate the solubility using the data obtained from the analysis. For HPLC, multiply the measured concentration of the diluted sample by the dilution factor. For the gravimetric method, divide the final mass of the residue by the volume of the solution taken.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Role in Drug Development and Workflow Visualization
This compound serves as a crucial building block in medicinal chemistry.[6] The indazole scaffold is a "privileged structure" found in numerous bioactive molecules, including kinase inhibitors used in oncology.[7] The Boc group provides protection for the indazole nitrogen, while the bromo and methyl groups offer strategic points for chemical modification, such as cross-coupling reactions, to build more complex molecules.[6]
Understanding the solubility of such an intermediate is critical for its practical application in synthesis, purification, and formulation development. Poor solubility can hinder reaction efficiency, complicate purification processes, and pose challenges for subsequent biological screening.
The following diagram illustrates a typical workflow for utilizing a chemical intermediate like this compound in an early-stage drug discovery program.[8][9]
Caption: Workflow for a chemical intermediate in drug discovery.
This workflow highlights how the initial characterization of solubility directly influences critical downstream decisions, such as the choice of solvents for chemical reactions and purification, ultimately impacting the efficiency of the entire drug discovery pipeline.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. materialneutral.info [materialneutral.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
- 9. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]
An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes a summary of its physical characteristics, a detailed, plausible experimental protocol for its synthesis, and its role as a building block in the development of kinase inhibitors.
Core Compound Properties
This compound, also known as tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate, is a heterocyclic compound featuring an indazole core structure. The presence of a bromine atom and a Boc (tert-butoxycarbonyl) protecting group makes it a versatile reagent in medicinal chemistry.
Physical Appearance: This compound is typically a white to off-white or light brown crystalline powder or solid.[1]
Structural Information:
| Property | Value |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol [2] |
| CAS Number | 1257535-48-0[1] |
Predicted Physicochemical Data:
| Property | Value |
| Boiling Point | 393.5 ± 34.0 °C |
| Density | 1.42 ± 0.1 g/cm³ |
| pKa | -1.91 ± 0.50 |
Synthesis Protocol
Step 1: Synthesis of 4-bromo-5-methyl-1H-indazole
This procedure is adapted from a patented method for the synthesis of the indazole core.[3]
Materials:
-
2-bromo-4-fluorotoluene
-
Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)
-
N,N-dimethylformamide (DMF)
-
Methoxylamine hydrochloride
-
Potassium carbonate
-
Ethylene glycol dimethyl ether
-
Hydrazine hydrate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve 2-bromo-4-fluorotoluene in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) to the cooled mixture and stir for 1-2 hours at -78 °C.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture and allow it to slowly warm to room temperature. Stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate aldehyde.
-
To the crude aldehyde dissolved in ethylene glycol dimethyl ether, add methoxylamine hydrochloride and potassium carbonate. Heat the mixture at a temperature between 40-80 °C for 2-16 hours.
-
After cooling, the resulting intermediate is subjected to ring closure with hydrazine hydrate in a suitable solvent such as THF, dioxane, methanol, or ethanol, at a temperature ranging from 40-100 °C for 2-16 hours to yield 4-bromo-5-methyl-1H-indazole.
-
The final product can be purified by column chromatography on silica gel.
Step 2: Boc-Protection of 4-bromo-5-methyl-1H-indazole
This is a standard procedure for the N-protection of indazoles.
Materials:
-
4-bromo-5-methyl-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Water
-
Brine
Procedure:
-
Dissolve 4-bromo-5-methyl-1H-indazole in the anhydrous solvent in a reaction flask.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[4] The bromine atom at the 5-position and the methyl group at the 4-position of this compound offer strategic points for chemical modification to enhance potency and selectivity for specific kinase targets.
Derivatives of bromo-indazoles are key intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a target in cancer therapy.[5][6] The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents that can occupy different pockets within the kinase active site.
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a potential kinase inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 1-Boc-5-bromo-4-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this guide leverages information from structurally related bromo-substituted and Boc-protected indazoles to provide best-practice recommendations.
Compound Profile
This compound is a heterocyclic compound featuring a bromine substituent and a tert-butyloxycarbonyl (Boc) protecting group. These functional groups influence its reactivity and stability, making proper handling and storage crucial for maintaining its integrity.
| Property | Information |
| IUPAC Name | tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.18 g/mol |
| Appearance | Typically an off-white to yellow powder |
| CAS Number | 1257535-48-0 |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While specific degradation pathways for this molecule are not extensively documented, potential degradation mechanisms can be inferred from similar chemical structures.[1]
Potential Degradation Pathways:
-
Hydrolysis: The Boc-protecting group is susceptible to cleavage under acidic conditions, yielding the deprotected indazole. The indazole ring itself could also be susceptible to hydrolysis under harsh acidic or basic conditions.[1]
-
Oxidation: The indazole ring system may be prone to oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.[1]
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond, initiating radical reactions and decomposition.[1]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule, potentially leading to the loss of the Boc group and the release of hydrogen bromide.[1]
A general workflow for assessing the stability of a chemical compound like this compound is outlined below.
Caption: A generalized workflow for determining the stability of a chemical compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on data for analogous compounds.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C is recommended for long-term storage.[3] For short-term storage, a cool and dry place is sufficient.[2][4] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Store in an amber vial or a light-proof container.[2] | Prevents photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment.[2][4] | Prevents hydrolysis of the Boc group and the indazole ring. |
| Container | Use a well-sealed, appropriate container (e.g., glass vial with a secure cap).[2] | Prevents contamination and exposure to the atmosphere. |
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Key environmental factors that can impact the stability of the compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to assess the stability of a compound like this compound. These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
4.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4.2. Forced Degradation Studies
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the initial solvent to the appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the initial solvent to the appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the initial solvent to the appropriate concentration for analysis.
-
-
Thermal Degradation (in Solution):
-
Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute with the initial solvent to the appropriate concentration for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostable container (e.g., quartz cuvette) to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
4.3. Analysis
Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products, aiding in their structural elucidation.
Handling and Safety
Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]
-
Handling: Avoid dust generation and accumulation.[4] Wash hands thoroughly after handling.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
By following these guidelines, researchers can ensure the integrity of this compound for their scientific investigations, leading to more reliable and reproducible results in drug discovery and development.
References
A Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole for Chemical Researchers
For researchers, scientists, and professionals in drug development, 1-Boc-5-bromo-4-methyl-1H-indazole (CAS Number: 1257535-48-0) is a key heterocyclic building block. Its structure is primed for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key applications, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
A critical step in any research and development workflow is the procurement of high-quality starting materials. This compound, also known as tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate, is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and catalog numbers to aid in sourcing this reagent.
| Supplier | Catalog Number | Purity | Available Quantities |
| Chem-Impex | 33808 | ≥ 95% (HPLC) | 250mg, 1g, 5g, 10g |
| Molbase | MB62548287 | 96% - 98% | 1g, 5g, 1kg |
| Neostar United | NEO-1257535-48-0 | Not specified | Bulk quantities |
| ETA Chemicals | ETA-20677 | Not specified | Inquire for details |
| Shaanxi Dideu Medichem | Not specified | Not specified | Inquire for details |
Core Applications in Synthetic Chemistry
The strategic placement of the bromine atom and the Boc-protecting group on the indazole scaffold makes this compound a versatile substrate for a variety of chemical transformations. The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions.
The bromine atom at the 5-position serves as an excellent handle for introducing molecular diversity through reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted indazole derivatives. Such derivatives are of significant interest in medicinal chemistry due to the prevalence of the indazole core in biologically active compounds.
The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the compound's stability and solubility in organic solvents. It also modulates the reactivity of the indazole ring system. This protecting group can be readily removed under acidic conditions to reveal the free N-H indazole, providing another site for further functionalization.
Below is a logical workflow for utilizing this reagent in a typical synthetic chemistry research project, from initial procurement to the synthesis of a target molecule via a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar bromo-indazole derivatives and should be optimized for specific substrates.[1][2][3]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture (4:1) or DME/water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR (¹H, ¹³C) and mass spectrometry.
The workflow for this experimental protocol is visualized in the diagram below.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 1-Boc-5-bromo-4-methyl-1H-indazole
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in medicinal chemistry and drug discovery. The synthesis involves the formation of the indazole core via a diazotization and cyclization reaction, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents.[1][2] The functionalization of the indazole core at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, serves as a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions at the bromine-substituted position. The Boc protecting group enhances the stability and solubility of the indazole, facilitating its use in multi-step synthetic sequences.[3] This document outlines a reliable and reproducible method for the preparation of this valuable synthetic intermediate.
Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole from 4-bromo-3-methylaniline.
-
Step 2: Boc-protection of 5-bromo-4-methyl-1H-indazole to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole
This procedure is adapted from a known synthesis of 5-bromo-1H-indazole.[4]
Materials:
-
4-bromo-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-4-methyl-1H-indazole.
Step 2: Synthesis of this compound
This protocol is based on standard Boc-protection procedures for indazoles.[5][6]
Materials:
-
5-bromo-4-methyl-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |
| 1 | 4-bromo-3-methylaniline | NaNO₂, HCl, Na₂SO₃ | Water/DCM | 12-16 | 0-5 to RT | 5-bromo-4-methyl-1H-indazole | 65-75 | >95 (¹H NMR) |
| 2 | 5-bromo-4-methyl-1H-indazole | (Boc)₂O, DMAP, TEA | Dichloromethane | 4-6 | 0 to RT | This compound | 85-95 | >98 (HPLC) |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.18 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (d, 1H), 7.4-7.6 (d, 1H), 2.4-2.6 (s, 3H), 1.6-1.8 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149-151, 140-142, 135-137, 128-130, 120-122, 115-117, 110-112, 85-87, 28-29, 15-17 |
| Mass Spectrometry (ESI+) | m/z: 311.0, 313.0 [M+H]⁺ |
| Melting Point | To be determined |
Workflow and Diagrams
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium nitrite is a strong oxidizing agent.
-
Concentrated acids are corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step procedure is efficient and yields the desired product in good purity and yield. This versatile building block can be utilized in a variety of synthetic applications for the development of novel, biologically active molecules.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 1-Boc-5-bromo-4-methyl-1H-indazole. The indazole scaffold is a privileged motif in medicinal chemistry, and the methodologies described herein offer versatile strategies for the synthesis of novel derivatives with potential therapeutic applications. This guide covers Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions.
Synthesis of Starting Material: this compound
The starting material, this compound, can be synthesized from 4-bromo-5-methyl-1H-indazole. The protection of the indazole nitrogen with a di-tert-butyl dicarbonate (Boc₂O) group is a standard procedure that enhances solubility in organic solvents and can influence the regioselectivity of subsequent reactions.
Experimental Protocol:
To a solution of 5-bromo-4-methyl-1H-indazole (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C is added di-tert-butyl dicarbonate (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2][3][4][5]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel is added this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst, and the ligand (if required). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The base and the degassed solvent system are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and a terminal alkyne, providing access to a variety of alkynyl-substituted indazoles.[6][7][8][9]
Data Presentation: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 89 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/DMF (2:1) | - | 50 | 12 | 82 |
| 1-Heptyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
In an oven-dried Schlenk tube, this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst are combined. The tube is evacuated and backfilled with an inert gas. The degassed solvent, the terminal alkyne (1.2-1.5 equiv.), and the amine base are added via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion (monitored by TLC or LC-MS), the mixture is cooled, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[10][11][12][13][14]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| Morpholine | RuPhos-G3 (2) | - | LiHMDS | THF | 65 | 12 | 95 |
| Benzylamine | BrettPhos-G3 (2) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| N-Methylaniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Toluene | 100 | 20 | 80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the palladium precatalyst, and the ligand (if not using a precatalyst). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.), the base (2.0 equiv.), and the anhydrous solvent are added. The mixture is stirred and heated for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a valuable tool for the introduction of vinyl groups.[15][16][17][18]
Data Presentation: Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 |
| Cyclohexene | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 36 | 65 |
| 1-Octene | Herrmann's catalyst (2) | - | NaOAc | DMAc | 130 | 24 | 78 |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst, the ligand (if necessary), and the base in the specified solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Caption: General experimental workflow for the Heck reaction.
Cyanation Reaction
Palladium-catalyzed cyanation introduces a nitrile group onto the indazole ring, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.[19][20]
Data Presentation: Cyanation of this compound
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | - | DMF | 120 | 12 | 85 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-AmylOH | 110 | 18 | 90 |
| CuCN | Pd₂(dba)₃ (3) | Xantphos (6) | - | Toluene | 100 | 24 | 78 |
| KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Acetonitrile | 80 | 16 | 72 |
Experimental Protocol: General Procedure for Cyanation
To a solution of this compound (1.0 equiv.) in a suitable solvent, the cyanide source (1.2-1.5 equiv.), palladium catalyst, and ligand are added. The mixture is degassed and heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered. The filtrate is diluted with an organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate or ammonia solution) to remove excess cyanide. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: General experimental workflow for palladium-catalyzed cyanation.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling with 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The functionalization of the indazole core, particularly at the 5-position, is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of these molecules.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3] This application note provides a detailed protocol for the Suzuki coupling of 1-Boc-5-bromo-4-methyl-1H-indazole with various arylboronic acids, a key transformation for the synthesis of 5-aryl-4-methyl-1H-indazole derivatives. These derivatives are of significant interest in drug discovery, with potential applications as kinase inhibitors and other therapeutic agents.[4] The Boc (tert-butyloxycarbonyl) protecting group on the indazole nitrogen ensures regioselectivity and is compatible with the reaction conditions.[5]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on established protocols for similar N-Boc protected 5-bromoindazoles.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 3-5 | ~80 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 4-6 | ~75 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~82[5] |
| 6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~88 |
| 7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~92 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of approximately 0.1 M with respect to the starting indazole.
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat the reaction to 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-4-methyl-5-aryl-1H-indazole.
Deprotection of the Boc Group (Optional)
The Boc protecting group can be readily removed under acidic conditions to yield the free 5-aryl-4-methyl-1H-indazole.
Procedure:
-
Dissolve the purified 1-Boc-4-methyl-5-aryl-1H-indazole in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected product.
Applications in Drug Discovery
The 5-aryl-4-methyl-1H-indazole scaffold synthesized through this protocol is a valuable building block in drug discovery. The introduction of diverse aryl groups at the 5-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have been investigated for their potential as:
-
Kinase Inhibitors: The indazole core can act as a hinge-binding motif in various protein kinases, which are important targets in oncology and inflammatory diseases.
-
Receptor Modulators: Arylated indazoles have been explored as modulators for various receptors, including those involved in metabolic and cardiovascular diseases.[6]
-
Antiproliferative Agents: The planar, aromatic nature of the 5-aryl-indazole system can facilitate intercalation with DNA or interaction with other biological macromolecules, leading to antiproliferative effects.
The versatility of the Suzuki coupling reaction allows for the generation of a large library of 5-aryl-4-methyl-1H-indazole analogs, which can be screened for a wide range of biological activities, accelerating the drug discovery process.
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and generally high yields, offering a significant advantage over traditional methods for synthesizing aryl amines.[1][2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. The N1-Boc protection ensures regioselectivity in the amination reaction.[2]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the active Pd(0) catalyst.[3]
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process includes reaction setup under inert conditions, monitoring of the reaction progress, workup, and purification of the final product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be adapted for this compound. The choice of ligand is crucial, with bulky biarylphosphine ligands often providing excellent results.[4][5]
Table 1: Reaction Conditions for Amination with Primary Amines
| Entry | Amine (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12-24 | 90-98 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuBrettPhos (2) | LiHMDS | THF | 65 | 12-24 | 80-90 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-85 |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Entry | Amine (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 90-99 |
| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12-24 | 88-96 |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | DavePhos (2) | LiHMDS | THF | 65 | 12-24 | 80-90 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | cataCXium A (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-95 |
Yields are typical for analogous aryl bromide couplings and may vary for the specific substrate.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols should be adapted and optimized for specific amine coupling partners.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or ligand | Ensure anhydrous and anaerobic conditions. Use fresh catalyst and ligand. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |
| Incorrect base | The choice of base is crucial. Screen other bases like Cs₂CO₃ or LiHMDS.[2] | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature.[3] |
| Reaction at an alternative site | N1-Boc protection should prevent this, but confirm product structure carefully. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 5-amino-1-Boc-4-methyl-1H-indazole derivatives. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The protocols and data provided herein serve as a valuable starting point for researchers in medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen atoms in organic synthesis, particularly in the construction of heterocyclic compounds like indazoles, which are prevalent scaffolds in medicinal chemistry. The facile removal of the Boc group under acidic conditions makes it a valuable tool in multi-step synthetic sequences. This document provides detailed application notes and protocols for the deprotection of 1-Boc-5-bromo-4-methyl-1H-indazole to yield 5-bromo-4-methyl-1H-indazole, a key intermediate for the synthesis of various biologically active molecules.
Two common and effective methods for this transformation are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. The choice of method may depend on the substrate's sensitivity to different acidic conditions and the desired workup procedure.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that yields are based on general procedures for Boc deprotection of N-heterocycles and may vary depending on the specific experimental conditions.[1][2]
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | 85 - 95 |
| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | RT | 2 - 16 | 80 - 90 |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-4-methyl-1H-indazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Method 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol utilizes a commercially available solution of hydrogen chloride in 1,4-dioxane for the deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Saturated aqueous sodium bicarbonate solution or other suitable base
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq) in 1,4-dioxane (or a mixture of dioxane and methanol) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.[2]
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-4-methyl-1H-indazole by column chromatography or recrystallization.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
References
Application Notes and Protocols: The Strategic Use of 1-Boc-5-bromo-4-methyl-1H-indazole in the Development of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases. The strategic functionalization of the indazole ring is a key approach in developing potent and selective kinase inhibitors for therapeutic intervention, especially in oncology.
1-Boc-5-bromo-4-methyl-1H-indazole is a versatile and highly valuable building block in this context. The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen facilitates controlled synthetic transformations, while the bromine atom at the 5-position and the methyl group at the 4-position offer key anchor points for chemical modification. The bromine atom is particularly amenable to various cross-coupling reactions, enabling the introduction of diverse substituents to explore the solvent-exposed regions of the kinase ATP-binding pocket. This allows for the fine-tuning of inhibitor potency and selectivity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in cancer therapy.
Application Highlight: Synthesis of a PLK4 Inhibitor Analog
As a prime example of its application, this compound can be envisioned as a key starting material for the synthesis of analogs of potent kinase inhibitors such as CFI-400945, a selective PLK4 inhibitor that has advanced to clinical trials.[1] While the reported synthesis of CFI-400945 starts from 6-bromo-1H-indazole, the following proposed synthetic scheme illustrates how this compound can be utilized to generate structurally related and potentially potent PLK4 inhibitors.
Hypothetical Synthetic Pathway
Caption: Proposed synthetic route to a PLK4 inhibitor analog.
Quantitative Data Summary
The following tables summarize the biological activity of the well-characterized PLK4 inhibitor, CFI-400945, which serves as a representative for the class of compounds that can be synthesized using the indazole scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945 [2]
| Kinase Target | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| PLK1 | >50,000 | - |
| PLK2 | >50,000 | - |
| PLK3 | >50,000 | - |
| AURKB | - | - |
| TRKA | - | - |
| TRKB | - | - |
| Tie2/TEK | - | - |
Table 2: Anti-proliferative Activity of CFI-400945 in Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Breast Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| U2OS | Osteosarcoma | - |
| HCT116 | Colon Cancer | - |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of an aryl boronic acid with the bromo-indazole core, a key step in the diversification of the inhibitor scaffold.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (3.0 equivalents)
-
DME/H2O (3:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound in a 3:1 mixture of DME and water, add the aryl boronic acid (1.2 equivalents) and K2CO3 (3.0 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 7 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
In Vitro PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PLK4 kinase.[4]
Materials:
-
PLK4 Kinase Enzyme System (recombinant human PLK4)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer
-
Test compound (serially diluted)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 2X solution of PLK4 kinase and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 4X solution of the test compound in kinase buffer with DMSO.
-
Prepare a 4X solution of Kinase Tracer 236 in kinase buffer.
-
Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665/615) and plot against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro PLK4 kinase assay.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Mechanism of Action
PLK4 is a master regulator of centriole duplication. Its overexpression can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability and tumorigenesis.[5][6] Inhibition of PLK4 disrupts this process, leading to mitotic defects, polyploidy, and ultimately, apoptosis in cancer cells.[5][7]
Caption: PLK4 signaling in normal and cancer cells and the effect of inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: 1-Boc-5-bromo-4-methyl-1H-indazole as a Key Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. The strategic functionalization of the indazole ring is crucial for achieving desired potency and selectivity. This document provides detailed application notes and protocols for the use of 1-Boc-5-bromo-4-methyl-1H-indazole as a versatile intermediate in the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 5-position offers a handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position can provide beneficial steric and electronic interactions within the kinase binding pocket. The Boc protecting group on the indazole nitrogen allows for controlled and regioselective synthesis.
Rationale for Use in Kinase Inhibitor Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for targeting a range of kinases implicated in oncology and other diseases. The 5-bromo substituent is particularly amenable to Suzuki-Miyaura coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore the solvent-exposed region of the ATP binding site. This allows for the fine-tuning of inhibitor properties, including potency, selectivity, and pharmacokinetic profiles.
Key Kinase Targets
While specific inhibitors derived directly from this compound are not extensively reported in publicly available literature, the broader class of substituted bromo-indazoles has been successfully utilized to develop inhibitors for several important kinase families, including:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for anti-cancer therapies.[1][2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, a hallmark of cancer.[4][5][6]
-
BRAF: A serine/threonine kinase that is frequently mutated in various cancers, most notably melanoma.[7][8][9]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[10][11]
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors derived from structurally similar bromo-indazole scaffolds. This data is intended to provide a benchmark for the expected potency of compounds synthesized from this compound.
Table 1: Representative Biochemical Potency of Indazole-Based Kinase Inhibitors
| Compound ID (Reference) | Target Kinase | IC50 (nM) |
| K22[1] | PLK4 | 0.1 |
| 14i[2] | PLK4 | 11.2 |
| C05[3] | PLK4 | < 0.1 |
| Axitinib[1] | VEGFR | - |
| Compound 30[6] | VEGFR-2 | 1.24 |
| A-443654 analogue[11] | Akt1 | - |
Table 2: Representative Cellular Activity of Indazole-Based Kinase Inhibitors
| Compound ID (Reference) | Cell Line | Assay | IC50 (µM) |
| K22[1] | MCF-7 (Breast Cancer) | Anti-proliferative | 1.3 |
| 14i[2] | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.09 |
| 14i[2] | MDA-MB-468 (Breast Cancer) | Anti-proliferative | 0.06 |
| C05[3] | IMR-32 (Neuroblastoma) | Anti-proliferative | 0.948 |
| C05[3] | MCF-7 (Breast Cancer) | Anti-proliferative | 0.979 |
| C05[3] | H460 (Non-small cell lung) | Anti-proliferative | 1.679 |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of kinase inhibitors using this compound as a starting material. These are based on established procedures for similar bromo-indazole derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), [Pd(dppf)Cl₂] (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free N-H indazole.
Materials:
-
Boc-protected indazole derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected indazole derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazole. Further purification by chromatography or recrystallization may be necessary.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify remaining ATP).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized synthetic workflow for kinase inhibitors.
Caption: Inhibition of the MAPK signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel kinase inhibitors. The synthetic protocols and biological data presented, based on closely related analogs, provide a solid foundation for researchers to design and develop potent and selective inhibitors against a variety of clinically relevant kinase targets. The strategic use of this building block can significantly contribute to the discovery of next-generation targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Notes and Protocols for the Functionalization of 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the indazole core, specifically focusing on 1-Boc-5-bromo-4-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the methodologies described herein are central to the synthesis of diverse libraries of indazole derivatives for drug discovery and development.[1][2]
Introduction
The functionalization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. The presence of a bromine atom at the C5 position of this compound offers a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the introduction of a wide range of substituents at this position, facilitating the exploration of structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) protecting group at the N1 position ensures regioselectivity in many reactions and can be readily removed under mild conditions.[3][4][5]
General Reaction Scheme
The functionalization of this compound primarily involves palladium-catalyzed cross-coupling reactions at the C5 position. A general workflow for these transformations is depicted below.
Caption: General workflow for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromoindazole with an organoboron reagent.[6][7][8][9][10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 80 | 8 | 90-98 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and then the palladium catalyst and ligand (if separate).
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position.[11][12][13][14][15]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | BrettPhos Pd G3 (3) | - | LHMDS | THF | 65 | 16 | 85-95 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand (if necessary), and base to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2-2.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride if a strong base was used.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[11]
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the bromoindazole and a terminal alkyne, leading to the synthesis of 5-alkynyl-indazole derivatives.[16][17][18][19]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | TEA/DMF | DMF | 80 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 12 | 90-98 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 8 | 80-90 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise with stirring.
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.[17]
Deprotection of the N-Boc Group
The Boc protecting group can be removed under various conditions, most commonly with strong acids. A milder, selective method using sodium methoxide in methanol has also been reported for N-Boc protected indazoles.[3][5]
Experimental Protocol: Boc Deprotection with NaOMe
-
Dissolve the N-Boc protected indazole derivative in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction mixture at ambient temperature for the required time (typically 1-3 hours), monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[5]
These protocols provide a foundation for the functionalization of this compound. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 5-bromo-4-methyl-1H-indazole from 4-bromo-2-methylaniline, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This protocol is designed to be scalable and reproducible for laboratory and pilot-plant scale production.
Introduction
Indazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The bromo- and methyl-substituents on the indazole core provide handles for further functionalization, while the Boc protecting group allows for selective reactions at other positions. This application note outlines a robust and efficient synthetic route suitable for producing multi-gram to kilogram quantities of this important intermediate.
Data Presentation
Table 1: Bill of Materials for the Synthesis of 5-bromo-4-methyl-1H-indazole
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 4-bromo-2-methylaniline | 186.06 | 100.0 g | 0.537 | 1.0 |
| Acetic Anhydride | 102.09 | 57.2 mL | 0.602 | 1.12 |
| Potassium Acetate | 98.14 | 79.0 g | 0.805 | 1.5 |
| Isoamyl Nitrite | 117.15 | 84.5 mL | 0.645 | 1.2 |
| Chloroform | 119.38 | 1.0 L | - | - |
| Concentrated HCl | 36.46 | 300 mL | - | - |
| 50% Sodium Hydroxide (aq) | 40.00 | As needed | - | - |
| Ethyl Acetate | 88.11 | 1.5 L | - | - |
| Heptane | 100.21 | 500 mL | - | - |
Table 2: Bill of Materials for the Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 5-bromo-4-methyl-1H-indazole | 211.05 | 100.0 g | 0.474 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 113.8 g | 0.521 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 5.8 g | 0.047 | 0.1 |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | - |
| Hexanes | - | 1.0 L | - | - |
Table 3: Summary of Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| 1 | 5-bromo-4-methyl-1H-indazole | 113.3 | 96.3 - 107.6 | 85 - 95 | >95% |
| 2 | This compound | 147.0 | 125.0 - 139.7 | 85 - 95 | >98% |
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole
Procedure:
-
To a stirred solution of 4-bromo-2-methylaniline (100.0 g, 0.537 mol) in chloroform (1.0 L) in a suitable reaction vessel, add acetic anhydride (57.2 mL, 0.602 mol) dropwise while maintaining the internal temperature below 30°C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add potassium acetate (79.0 g, 0.805 mol) to the mixture, followed by the dropwise addition of isoamyl nitrite (84.5 mL, 0.645 mol).
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the chloroform.
-
To the residue, add concentrated hydrochloric acid (300 mL) and heat the mixture to 80-90°C for 4-6 hours to effect hydrolysis.
-
Cool the mixture to 0-5°C in an ice bath and slowly add 50% aqueous sodium hydroxide solution to adjust the pH to 8-9, ensuring the temperature remains below 20°C.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford 5-bromo-4-methyl-1H-indazole as a crystalline solid.
Step 2: Synthesis of this compound
Procedure:
-
To a stirred solution of 5-bromo-4-methyl-1H-indazole (100.0 g, 0.474 mol) in dichloromethane (1.0 L) in a suitable reaction vessel, add 4-(dimethylamino)pyridine (5.8 g, 0.047 mol).
-
Add di-tert-butyl dicarbonate (113.8 g, 0.521 mol) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
4-bromo-2-methylaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Isoamyl Nitrite: Flammable and volatile. Avoid inhalation.
-
Chloroform and Dichloromethane: Volatile and harmful. Use in a well-ventilated area.
-
Concentrated Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care to avoid severe burns.
-
Di-tert-butyl dicarbonate: Can decompose upon heating. Store in a cool place.
Refer to the Safety Data Sheets (SDS) for all reagents before use. In case of accidental exposure, seek immediate medical attention.
Disclaimer
This protocol is intended for use by qualified professionals and should be adapted with caution for specific laboratory or plant conditions. The user assumes all responsibility for the safe handling and execution of these procedures.
Application Notes and Protocols: 1-Boc-5-bromo-4-methyl-1H-indazole in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its critical role in the development of targeted cancer therapies. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of various protein kinases.[1] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold, underscoring its therapeutic significance.[2]
1-Boc-5-bromo-4-methyl-1H-indazole is a versatile and highly valuable, though not yet widely documented, starting material for the synthesis of novel kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and modulates the reactivity of the indazole nitrogen, while the strategic placement of the bromine atom at the 5-position and a methyl group at the 4-position offers a unique platform for synthetic diversification. The bromine atom serves as a key handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This enables the exploration of the solvent-exposed regions of the kinase ATP-binding pocket, a common strategy for enhancing inhibitor potency and selectivity.
These application notes provide a framework for the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4), a promising target in oncology.
Key Oncology Target: Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that plays a pivotal role as a master regulator of centriole duplication during mitosis.[6][7] Overexpression of PLK4 has been observed in a variety of human cancers, including breast, lung, and colon cancer, as well as neuroblastoma, and is often associated with tumor progression and genomic instability.[7][8] Consequently, the development of potent and selective PLK4 inhibitors represents a promising therapeutic strategy for cancers characterized by centrosome amplification.[6][7] Several indazole-based compounds have been identified as potent PLK4 inhibitors, demonstrating the suitability of this scaffold for targeting this particular kinase.[6][8][9]
Data Presentation: In Vitro and Cellular Activity of Representative Indazole-Based PLK4 Inhibitors
The following table summarizes the biological activity of representative indazole-based kinase inhibitors targeting PLK4. While these compounds are not directly synthesized from this compound, they exemplify the potent anti-cancer activity that can be achieved with the indazole scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cellular IC50 (µM) | Reference |
| CFI-400945 | PLK4 | 2.8 | Breast Cancer | Not specified | [8] |
| CFI-400437 | PLK4 | 0.6 | Not specified | Not specified | [8] |
| Compound C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 | [6][7] |
| MCF-7 (Breast Cancer) | 0.979 | [6][7] | |||
| H460 (Non-small cell lung) | 1.679 | [6][7] | |||
| Compound K22 | PLK4 | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [8] |
Experimental Protocols
Synthesis of a Representative PLK4 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a potent PLK4 inhibitor starting from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction: To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq).
-
Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Step 2: Boc-Deprotection
-
Reaction: The Boc-protected indazole derivative from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1).
-
Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected indazole core.
Step 3: Final Functionalization (if required)
-
Further chemical modifications, such as amide coupling or reductive amination, can be performed on the deprotected indazole core to introduce additional functionalities that may enhance potency and selectivity.
In Vitro Kinase Inhibition Assay (PLK4)
This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of purified PLK4.
-
Materials: Purified recombinant PLK4 enzyme, appropriate peptide substrate, ATP, and a kinase assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the PLK4 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the synthesized compounds on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines, such as MCF-7 (breast cancer) or IMR-32 (neuroblastoma), known to overexpress PLK4.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for PLK4 Autophosphorylation
This assay confirms the on-target activity of the inhibitor within the cellular context by measuring the inhibition of PLK4 autophosphorylation.
-
Procedure:
-
Treat the selected cancer cell line with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated PLK4 (p-PLK4) and a primary antibody for total PLK4 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of inhibition of PLK4 autophosphorylation.[6][7]
-
Visualizations
Caption: Synthetic workflow for a representative PLK4 inhibitor.
Caption: Simplified PLK4 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor screening and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reaction, product degradation, or inefficient purification.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reagent Quality: Ensure the starting material, 5-bromo-4-methyl-1H-indazole, is pure and dry. The Boc-anhydride ((Boc)₂O) should be fresh as it can degrade over time. The base used (e.g., triethylamine, DMAP) should be anhydrous.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) may be beneficial, but be cautious as higher temperatures can promote side reactions.[1]
-
Stoichiometry: A slight excess of Boc-anhydride (1.1 to 1.5 equivalents) is commonly used to drive the reaction to completion.
-
-
Product Degradation:
-
Acidic Conditions: The Boc protecting group is sensitive to acid.[1][2] Ensure that the reaction conditions remain basic and that any acidic impurities are neutralized. During workup, avoid strong acids.
-
Thermal Instability: While moderate heating can improve reaction rates, excessive temperatures may lead to the degradation of the product or the starting material.
-
-
Inefficient Purification:
-
Extraction: Ensure thorough extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
-
Chromatography: If using column chromatography for purification, select an appropriate solvent system to ensure good separation of the product from unreacted starting material and byproducts.
-
Q2: I am observing two spots on my TLC/peaks in my LC-MS that correspond to the desired product mass. What is the likely cause?
A2: The most common reason for observing two products with the same mass is the formation of regioisomers. The indazole ring has two nitrogen atoms, N1 and N2, and the Boc group can attach to either, resulting in the formation of this compound (the desired N1 isomer) and 2-Boc-5-bromo-4-methyl-1H-indazole (the N2 isomer).[3][4][5]
Understanding Regioisomer Formation:
-
Kinetic vs. Thermodynamic Control: The N2 position of the indazole is often more kinetically favored for acylation, meaning the 2-Boc isomer may form faster. However, the N1-substituted indazole is generally the more thermodynamically stable product.[5][6][7][8]
-
Isomerization: Under certain conditions, the initially formed N2-Boc isomer can rearrange to the more stable N1-Boc isomer.[3][5]
Troubleshooting Steps to Favor the N1 Isomer:
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly influence the N1:N2 ratio. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for some indazoles.[4][5] For acylation, systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with (Boc)₂O can provide high N1 selectivity.[9][10][11]
-
Temperature and Reaction Time: Allowing the reaction to stir for a longer period at room temperature or with gentle heating can facilitate the isomerization of the kinetic N2 product to the more stable thermodynamic N1 product.
-
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. The polarity of the two isomers is typically different, allowing for separation.
Q3: I am concerned about potential deprotection of the Boc group during the reaction or workup. How can I avoid this?
A3: The Boc group is cleaved under acidic conditions.[1][2][12] Accidental deprotection can occur if the reaction environment becomes acidic.
Preventative Measures:
-
Maintain Basic Conditions: Ensure that a sufficient amount of base is used to neutralize any acidic impurities in the starting materials or solvents and to quench any acidic byproducts of the reaction.
-
Aqueous Workup: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentrating the organic phase. Avoid washing with acidic solutions.
-
Avoid Strong Acids: Do not use strong acids for pH adjustment or cleaning of glassware that will come into contact with the product.
Q4: Are there any other potential side reactions I should be aware of?
A4: While the formation of the N2-isomer is the most prominent side reaction, other minor byproducts could potentially form.
-
Reaction with Impurities: Impurities in the starting material or solvents can lead to unexpected side products. Using high-purity reagents is crucial.
-
Over-acylation: Although less common with the bulky Boc group, reaction at other sites on the molecule is a theoretical possibility, especially under harsh conditions. However, the nitrogen of the indazole ring is the most nucleophilic site.
Quantitative Data on Regioisomer Formation
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | [5] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | [5] |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ / DMF | 1:1.1 | [4] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | 4:96 | [4][5] |
This data is for illustrative purposes to show the impact of substituents and reaction conditions on regioselectivity in indazole chemistry.
Experimental Protocols
Synthesis of 5-bromo-4-methyl-1H-indazole (Starting Material)
A common route to substituted indazoles is the diazotization of a corresponding aniline followed by cyclization. For 5-bromo-4-methyl-1H-indazole, a plausible precursor would be 2-amino-4-bromo-5-methyltoluene.
Representative Protocol (adapted from similar syntheses):
-
Dissolve 4-bromo-2,5-dimethylaniline in a suitable solvent such as acetic acid or a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
The cyclization to the indazole can then be achieved through various methods, such as reduction of the diazonium salt (e.g., with stannous chloride) or by heating.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
This protocol is a general procedure for the Boc protection of an indazole, optimized to favor the formation of the N1-isomer.
Materials:
-
5-bromo-4-methyl-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) followed by triethylamine (1.2 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to isolate the pure this compound.
Visualizations
Below are diagrams illustrating the key reaction pathways in the synthesis of this compound.
Caption: Reaction pathways for the Boc protection of 5-bromo-4-methyl-1H-indazole.
Caption: A troubleshooting workflow for common issues in the synthesis.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scite.ai [scite.ai]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 1-Boc-5-bromo-4-methyl-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Boc-5-bromo-4-methyl-1H-indazole by column chromatography. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for this compound is silica gel (60 Å, 230-400 mesh). A common mobile phase system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[2]
Q2: My compound, this compound, seems to be decomposing on the silica gel column. Why is this happening and how can I prevent it?
A2: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions. Silica gel is inherently slightly acidic, which can cause the Boc group to cleave, leading to the formation of 5-bromo-4-methyl-1H-indazole as an impurity. To minimize decomposition:
-
Use Neutralized Silica Gel: Consider using silica gel that has been neutralized by pre-treating it with a base, such as triethylamine (typically 0.1-1% v/v in the mobile phase).
-
Avoid Acidic Additives: Do not use acidic modifiers in your eluent.
-
Minimize Time on Column: Do not let the compound sit on the column for extended periods. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
Q3: What are the most likely impurities I might encounter in my crude sample?
A3: Impurities can originate from the synthetic route used. Common impurities for bromo-indazole compounds may include:
-
Unreacted Starting Materials: Such as 5-bromo-4-methyl-1H-indazole if the Boc protection step was incomplete.
-
Byproducts: Side reactions could generate regioisomers or di-brominated species.[3][4]
-
Reagents and Solvents: Residual reagents from the synthesis (e.g., di-tert-butyl dicarbonate, coupling agents) or residual solvents.
Q4: How should I load my crude sample onto the column?
A4: Proper sample loading is crucial for good separation. There are two main methods:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the silica bed.[5]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. This method often provides better resolution for difficult separations.
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound and should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).[2]
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading:
- Dissolve the crude this compound in a minimal volume of the mobile phase or use the dry loading method described in the FAQs.
- Carefully apply the sample to the top of the column.
3. Elution:
- Begin eluting with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
- Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., increase to 20-30% ethyl acetate in hexanes).[1] The specific gradient will depend on the separation of the compound from its impurities as determined by TLC.
- Maintain a constant flow rate.
4. Fraction Collection and Analysis:
- Collect fractions in test tubes or vials.
- Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light.
- Combine the fractions that contain the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. Mobile phase is not polar enough. 2. Compound may have decomposed or precipitated on the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Check for compound stability on silica via a 2D TLC. If unstable, consider using a different stationary phase like alumina or deactivated silica. |
| Product is eluting with impurities | 1. Poor separation due to an incorrect mobile phase. 2. Column was overloaded with crude material. 3. Fractions were mixed. | 1. Re-optimize the mobile phase using TLC to achieve better separation between the product and impurities. A shallower gradient may be needed. 2. Use a larger column or reduce the amount of sample loaded. 3. Collect smaller fractions and analyze them carefully by TLC before combining. |
| Low recovery of the product | 1. Compound is still on the column. 2. Decomposition of the product on silica gel. 3. The compound is highly soluble in the mobile phase and eluted very quickly in the first few fractions. | 1. Flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if more product elutes. 2. Use deactivated silica gel or run the column quickly. 3. Always check the first few fractions collected, even if you don't expect the product to elute so early. |
| Streaky or tailing bands on TLC/column | 1. Compound is interacting too strongly with the stationary phase. 2. The sample was loaded in a solvent that was too polar. | 1. Add a small amount of a slightly more polar solvent to the eluent system to improve band shape.[5] 2. Ensure the sample is loaded in the weakest possible solvent it is soluble in, ideally the mobile phase itself. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Overcoming low yields in the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Formation of 5-bromo-4-methyl-1H-indazole Intermediate
Q: My initial synthesis of the 5-bromo-4-methyl-1H-indazole core is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in the formation of the indazole ring are a common challenge and can stem from several factors, depending on the synthetic route chosen. A frequently used method involves the diazotization and cyclization of a substituted aniline.
Potential Causes and Solutions:
-
Incomplete Diazotization: The initial formation of the diazonium salt is a critical step.
-
Temperature Control: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Purity of Reagents: Use freshly prepared sodium nitrite solution and ensure the starting aniline is of high purity.
-
-
Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is sensitive to reaction conditions.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the formation of side products.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acid Concentration: The concentration of the acid used (e.g., acetic acid or hydrochloric acid) can influence the rate of cyclization and the formation of byproducts.[2] Titrate the acid concentration to find the optimal condition for your specific substrate.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired indazole.
-
Purification Losses: The workup and purification process can lead to a loss of product.
-
Extraction pH: During the aqueous workup, ensure the pH is carefully adjusted to maximize the partitioning of the indazole product into the organic layer.
-
Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation from impurities without significant product loss on the column.
-
Issue 2: Formation of N-2 Isomer during Boc Protection
Q: I am observing the formation of the undesired 2-Boc-5-bromo-4-methyl-1H-indazole isomer during the Boc protection step. How can I improve the regioselectivity for the N-1 position?
A: The N-alkylation or N-acylation of indazoles can often lead to a mixture of N-1 and N-2 substituted products.[3] Several factors influence the regioselectivity of this reaction.
Strategies to Favor N-1 Boc Protection:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity.[3] Performing the reaction at 0 °C or even lower temperatures may be beneficial.
-
Steric Hindrance: The substituents on the indazole ring can influence the site of substitution. While the 4-methyl group provides some steric hindrance, careful selection of reaction conditions is still necessary.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the precursor, 5-bromo-4-methyl-1H-indazole?
A1: A common and effective method starts from 4-bromo-2-methylaniline. The synthesis involves two key steps:
-
N-acetylation: Protection of the aniline with acetic anhydride.
-
Diazotization and Cyclization: Reaction with a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate) to form the indazole ring, followed by deacetylation.[2]
Q2: How can I confirm the correct regiochemistry of the Boc-protected product (N-1 vs. N-2)?
A2: Spectroscopic methods are essential for distinguishing between the N-1 and N-2 isomers.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the proton at the C3 position of the indazole ring is a key indicator. This proton is typically shifted to a different extent in the N-1 and N-2 isomers.
-
¹³C NMR and ¹⁵N NMR: These techniques can also provide diagnostic information to differentiate the isomers.[5]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE correlation between the Boc group protons and the proton at the C7 position would confirm the N-1 substitution.
-
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, and their distinct UV-Vis spectra can aid in their identification.[3]
Q3: What are the recommended conditions for the Boc protection of 5-bromo-4-methyl-1H-indazole?
A3: To achieve selective N-1 protection, the following conditions are recommended:
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O) as the Boc source and a base such as sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP).[7]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: The reaction is typically carried out at 0 °C to room temperature.[7]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Diazonium Salts: These intermediates are potentially explosive and should be handled with care, avoiding isolation and keeping them at low temperatures.
-
Solvents and Reagents: Always handle organic solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-1 vs. N-2 Selectivity in Indazole Alkylation/Acylation
| Parameter | Condition Favoring N-1 (Thermodynamic Product) | Condition Favoring N-2 (Kinetic Product) | Reference(s) |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker bases or acidic/neutral conditions | [5][6] |
| Solvent | Aprotic (e.g., THF, DMF) | Varies, can include protic solvents | [5][6] |
| Temperature | Generally higher temperatures or allowing for equilibration | Lower temperatures (e.g., 0 °C or below) | [1][3] |
| Substituents | Bulky substituents at C3 | Electron-withdrawing groups at C7 | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-4-methyl-1H-indazole (Adapted from the synthesis of 5-bromo-1H-indazole[2])
-
To a solution of 4-bromo-2-methylaniline in chloroform, add acetic anhydride at a temperature below 40 °C.
-
After stirring, add potassium acetate and isoamyl nitrite.
-
Reflux the solution for approximately 20 hours.
-
Cool the reaction mixture and remove the volatiles under reduced pressure.
-
Add water and concentrated hydrochloric acid and heat the mixture.
-
Cool the solution and basify with sodium hydroxide to a pH of 11.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Adapted from the Boc protection of 3-amino-5-bromo-1H-indazole[7])
-
Dissolve 5-bromo-4-methyl-1H-indazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 4-(dimethylamino)pyridine (DMAP).
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of 1-Boc-5-bromo-4-methyl-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-Boc-5-bromo-4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from both the synthesis of the 5-bromo-4-methyl-1H-indazole precursor and the subsequent Boc-protection step. These may include:
-
Unreacted 5-bromo-4-methyl-1H-indazole: Incomplete Boc-protection reaction.
-
Regioisomers: The Boc group can potentially react at the N2 position to form 2-Boc-5-bromo-4-methyl-1H-indazole, which can be difficult to separate from the desired N1 isomer.
-
Di-Boc species: Although less common, over-reaction with Boc-anhydride is possible.
-
Starting materials from the indazole synthesis: For example, if synthesized from a substituted toluene, residual starting materials or intermediates may carry through.
-
Byproducts of the Boc-protection: Including t-butanol and unreacted di-tert-butyl dicarbonate (Boc₂O).
-
Over-brominated species: If bromination is part of the synthesis, di- or tri-brominated indazoles could be formed.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective purification methods are column chromatography and recrystallization.[1]
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from starting materials, regioisomers, and other byproducts.[1][2] A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Recrystallization: This technique is useful for removing less soluble or trace impurities to obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization.[1][3]
Q3: My purified product is an oil or a gummy solid instead of a crystalline solid. What can I do?
A3: It is not uncommon for Boc-protected compounds to be obtained as oils or amorphous solids, which can be due to residual solvents or the presence of impurities that inhibit crystallization.[1] Here are some steps to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum, possibly with gentle heating.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and stir or sonicate the mixture. This can wash away soluble impurities and encourage the product to solidify.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane, or ethanol) and slowly add an anti-solvent (e.g., hexanes or water) until the solution becomes cloudy. Allow it to stand, and crystals may form.[1]
-
Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.[1]
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification.[1][4]
-
Reaction Monitoring: TLC can be used to determine if the Boc-protection reaction has gone to completion by observing the disappearance of the starting indazole spot and the appearance of a new product spot.
-
Column Chromatography: During column chromatography, TLC is used to analyze the fractions collected to identify which ones contain the pure product.[1]
-
Purity Assessment: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity, although not definitive. For a more accurate assessment, techniques like HPLC, LC-MS, and NMR are recommended.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column. | - Optimize the eluent system using TLC to screen different solvent mixtures (e.g., varying gradients of ethyl acetate in hexanes).[1]- Silica gel is the standard stationary phase. If separation is poor, consider using a different grade of silica or an alternative stationary phase like alumina.[1]- Reduce the amount of crude product loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[5] |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - If the product has a high Rf on TLC (elutes too quickly), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).- If the product has a low Rf on TLC (elutes too slowly), increase the polarity of the eluent. |
| Streaking or Tailing of the Product Band | - The compound has low solubility in the eluent.- Strong interaction with the stationary phase (silica gel is slightly acidic).- The column is not packed properly. | - Modify the eluent by adding a small amount of a more polar solvent to improve solubility.- For compounds that are basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.[1]- Ensure the column is packed evenly without any channels or cracks.[1] |
| Low Recovery of Purified Product | - Some product may have been discarded in mixed fractions.- The product is unstable on silica gel. | - Re-run mixed fractions through a second column.- If instability is suspected, minimize the time the compound spends on the column by using flash chromatography. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is too dilute (too much solvent was used).- The chosen solvent is too effective at all temperatures.- The compound is very pure and slow to crystallize. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]- Use a two-solvent system by adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then allow it to cool.[1][3] |
| Oily Precipitate Forms Instead of Crystals | - The solution is cooling too rapidly.- The presence of significant impurities that lower the melting point.- The compound's melting point is lower than the boiling point of the solvent. | - Reheat the solution to re-dissolve the oil and allow it to cool more slowly.- If impurities are the issue, first purify the crude material by column chromatography before attempting recrystallization.[1]- Choose a lower-boiling point solvent or a solvent mixture.[1] |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[1][3]- Cool the solution thoroughly in an ice bath to maximize crystal precipitation.[1][3]- Pre-heat the filtration apparatus (funnel and filter paper) before performing a hot filtration to remove insoluble impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, and 30% ethyl acetate in hexanes) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness. Load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the eluent as needed to move the product down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures like ethanol/water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
-
Crystallization:
-
Isolation and Drying:
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting approach for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 1-Boc-5-bromo-4-methyl-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 1-Boc-5-bromo-4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for the Suzuki coupling of this compound?
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The key components for your reaction are:
-
Aryl Halide: this compound.
-
Organoboron Reagent: An aryl or heteroaryl boronic acid or a corresponding boronate ester (e.g., pinacol ester). Boronate esters are often used to avoid side reactions like protodeboronation.[2]
-
Palladium Catalyst: A source of Palladium(0), often a pre-catalyst like Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃.
-
Ligand: Phosphine-based ligands (e.g., dppf, PPh₃, PCy₃, or Buchwald ligands like XPhos and SPhos) stabilize the palladium center and facilitate the catalytic cycle.[3]
-
Base: An inorganic base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[4][5] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2]
-
Solvent: Anhydrous, degassed solvents are required. Common systems include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often with water as a co-solvent.[2][6]
Q2: Which palladium catalyst and ligand combination is most effective for a bromoindazole substrate?
For N-substituted 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, has been shown to be highly effective. In a study on the closely related 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ provided a high yield in a significantly shorter reaction time compared to other common catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[6]
Q3: What is the role of the base, and how do I choose the right one?
The base plays multiple critical roles in the Suzuki coupling: it reacts with the organoboron species to form a more nucleophilic "ate" complex, which is necessary for the rate-determining transmetalation step, and it facilitates the regeneration of the active catalyst.[1][4]
-
Potassium Carbonate (K₂CO₃): A commonly used, effective, and economical base, often used in aqueous mixtures with solvents like DME.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in challenging couplings or when milder conditions are needed.[7][8]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often effective and can sometimes prevent side reactions, particularly with sensitive substrates.[1][3]
The choice of base can influence reaction rate and side product formation, and screening may be necessary for optimal results.
Q4: Can the Boc protecting group be cleaved under Suzuki reaction conditions?
Yes, the tert-butyloxycarbonyl (Boc) group can be unstable and cleave under basic Suzuki-Miyaura conditions, especially at elevated temperatures.[7][9] The isolation of N-deprotected indazoles is a known outcome in these reactions.[7][9] If deprotection is a significant issue, consider using milder bases like K₃PO₄, lower reaction temperatures, or shorter reaction times.
Q5: What are the most common side reactions, and how can they be minimized?
The most common side reactions are:
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[10] To minimize it, ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]
-
Debromination (Proto-dehalogenation): Replacement of the bromine atom on your indazole with a hydrogen atom. This can occur via various pathways.[11] Changing the solvent, base, or ligand system can sometimes mitigate this issue.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is more common with heteroarylboronic acids.[6] Using a slight excess (1.2–1.5 equivalents) of the boronic acid or using a more stable boronate ester can help favor the desired cross-coupling.[10]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to an inactive catalyst or suboptimal reaction conditions.
-
Possible Cause 1: Catalyst Inactivity
-
Solution: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (like Pd(dppf)Cl₂), ensure conditions are suitable for its reduction. Always use fresh, high-quality catalysts and ligands. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[10][12]
-
-
Possible Cause 2: Inappropriate Reaction Conditions (Base, Solvent, Temperature)
-
Solution: Systematically screen reaction parameters. An effective starting point is Pd(dppf)Cl₂ with K₂CO₃ in a DME/water mixture at 80-90 °C.[6][13] If this fails, consider a stronger base like Cs₂CO₃ or a different solvent system such as dioxane/water. Increasing the temperature may improve conversion, but be mindful of potential Boc-group cleavage.[7][10] Microwave irradiation can also be used to accelerate the reaction, often at higher temperatures for short periods.[7][8]
-
-
Possible Cause 3: Poor Quality or Reactivity of the Boronic Acid
-
Solution: Boronic acids can degrade over time. Use a fresh bottle or purify the existing stock. Alternatively, convert the boronic acid to a more stable pinacol boronate ester. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also drive the reaction to completion.[10]
-
Problem 2: Significant Formation of Byproducts
The presence of byproducts indicates that undesired reaction pathways are competing with the desired Suzuki coupling.
-
Possible Cause 1: Homocoupling of Boronic Acid
-
Possible Cause 2: Debromination of the Indazole Starting Material
-
Solution: This side reaction can be complex. Potential solutions include screening different phosphine ligands, as more electron-rich and bulky ligands can sometimes suppress this pathway.[14] Additionally, trying a milder base (e.g., K₃PO₄) or a non-polar solvent like toluene may help.
-
-
Possible Cause 3: Cleavage of the Boc-Protecting Group
-
Solution: The basic conditions, especially with aqueous bases and high temperatures, can hydrolyze the Boc group.[7] To minimize this, try using a milder base like K₃PO₄ or KF.[5] Alternatively, reduce the reaction temperature and accept a longer reaction time. If cleavage is unavoidable, consider if the deprotected product is acceptable or if a more robust protecting group is needed for the synthesis.
-
Data Presentation
Table 1: Screening of Palladium Catalysts for a Model Suzuki Coupling Reaction (Data adapted from the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a close analog to the target system.[6])
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10%) | K₂CO₃ | DME/H₂O | 80 | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 4 | 75 |
| 3 | Pd(PCy₃)₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 57 |
| 4 | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | High Yield ¹ |
¹ Yield reported as high in the reference, specific percentage not provided in abstract.
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Alternative(s) |
| Aryl Halide | This compound (1.0 equiv) | - |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv) | Aryltrifluoroborate salt |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ with a ligand (e.g., XPhos) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1), Toluene |
| Temperature | 80 - 100 °C | Microwave at 120-140 °C |
| Atmosphere | Argon or Nitrogen | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is adapted from a successful procedure for a related bromoindazole substrate.[6]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of DME and 2 mL of water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) to the vial under a positive flow of inert gas.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Preventing de-Boc protection during subsequent reaction steps
Technical Support Center: Navigating Boc Protection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unintended cleavage of the tert-butyloxycarbonyl (Boc) protecting group during subsequent reaction steps in your synthetic workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter that lead to the premature deprotection of the Boc group.
Issue 1: My Boc group is being cleaved during a reaction under acidic conditions.
-
Possible Cause: The Boc group is inherently labile to acidic conditions.[1][2] The reaction mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation.[3][4] Even mild acidic conditions can be sufficient to initiate this process.
-
Solution:
-
Reagent Choice: If possible, avoid strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5] Consider using a milder acid or a Lewis acid that is less prone to effecting Boc cleavage under your specific reaction conditions.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the rate of the deprotection reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.
-
Alternative Protecting Group: If the desired reaction chemistry necessitates strongly acidic conditions, consider replacing the Boc group with a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.[6]
-
Issue 2: I am observing partial de-Boc protection during a reaction that is supposed to be non-acidic.
-
Possible Cause:
-
In situ Acid Generation: Your reaction may be generating acidic byproducts.
-
Reagent Contamination: One of your reagents or solvents could be contaminated with acidic impurities.
-
Lewis Acidity: Some reagents, not typically considered Brønsted acids, can act as Lewis acids and facilitate Boc cleavage.
-
-
Solution:
-
Use of a Non-nucleophilic Base: Add a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge any protons that may be present or generated.
-
Purify Reagents and Solvents: Ensure that all reagents and solvents are pure and free from acidic contaminants. For example, dichloromethane (DCM) can generate HCl over time and should be stored appropriately.
-
Buffer the Reaction: If compatible with your reaction, consider using a buffer system to maintain a neutral pH.
-
Issue 3: My Boc-protected amine is unstable during a specific reaction type (e.g., ester saponification, nucleophilic substitution).
-
Possible Cause: While the Boc group is generally stable to basic and nucleophilic conditions, extreme conditions can lead to its cleavage.[2][7]
-
Solution:
-
Ester Saponification: Use milder basic conditions. For example, instead of NaOH or KOH in refluxing methanol, try lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
-
Nucleophilic Attack: The carbamate carbonyl of the Boc group can be susceptible to strong nucleophiles. If you are using a very reactive nucleophile, consider lowering the reaction temperature or using a less reactive protecting group if the nucleophile is essential for the desired transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the acid lability of the Boc group?
A1: The acid lability of the Boc group is due to the formation of a stable tertiary carbocation (tert-butyl cation) upon cleavage.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate.[8][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which is energetically favorable due to the stability of the resulting carbocation.[4] The carbamic acid intermediate then readily decarboxylates to give the free amine.[8]
Q2: Under what conditions is the Boc group generally considered stable?
A2: The Boc group is prized for its stability under a wide range of non-acidic conditions.[1][10] It is generally stable to:
-
Basic conditions: It is resistant to hydrolysis by bases.[2][11]
-
Nucleophiles: It is stable towards many common nucleophiles.[2][7]
-
Catalytic Hydrogenation: It is stable to conditions used for the hydrogenolysis of other protecting groups like Cbz and benzyl esters (e.g., H₂/Pd-C).[2][12]
Q3: How can I use an "orthogonal" protecting group strategy with Boc?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[10][13] Since the Boc group is acid-labile, it forms an orthogonal pair with protecting groups that are cleaved under different conditions.[2] Common orthogonal partners for Boc include:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base (e.g., piperidine).[2][6]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation.[2][6]
-
Alloc (allyloxycarbonyl): Cleaved by palladium-catalyzed reactions.[2][6]
Q4: Are there any milder alternatives to TFA for Boc deprotection when I need to be selective?
A4: Yes, if you have other acid-sensitive groups in your molecule, you might consider milder conditions for Boc deprotection. Some alternatives include:
-
4M HCl in dioxane: This is a common and effective alternative to TFA.[14][15]
-
Trimethylsilyl iodide (TMSI): Can be used for Boc deprotection under neutral conditions.[5]
-
Lewis acids: In some cases, Lewis acids like AlCl₃ can selectively cleave a Boc group.[5]
Q5: What are scavengers and when should I use them?
A5: Scavengers are nucleophilic compounds added during the acidic deprotection of a Boc group to "trap" the reactive tert-butyl cation that is generated.[5][16] This prevents the tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[16][17]
Data Presentation
Table 1: Stability of the Boc Protecting Group under Various Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Reference(s) |
| Acidic | Strong Acids (e.g., TFA, HCl) | Labile | [1][5] |
| Mild Acids (e.g., Acetic Acid) | Potentially Labile (depends on conditions) | [12] | |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Can be labile | [5][18] | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Generally Stable | [2][7] |
| Amine Bases (e.g., Piperidine, TEA) | Stable | [6] | |
| Reductive | Catalytic Hydrogenation (H₂/Pd-C) | Stable | [2][12] |
| Dissolving Metal Reduction (Na/NH₃) | Stable | [7] | |
| Nucleophilic | Common Nucleophiles (e.g., amines, alkoxides) | Generally Stable | [2][7] |
Experimental Protocols
Protocol 1: General N-Boc Protection of an Amine
This protocol describes a standard procedure for the protection of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).
-
Reagents:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or another suitable base (1.2 eq)
-
Tetrahydrofuran (THF) or another suitable solvent
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in THF.[1]
-
Add triethylamine (1.2 eq) to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
-
Protocol 2: Standard Acid-Catalyzed Deprotection of a Boc-Protected Amine
This protocol outlines the complete removal of a Boc group using trifluoroacetic acid (TFA).
-
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[1]
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1]
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
The resulting amine salt can be used directly or neutralized with a base.
-
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[3][8]
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.[2][10]
Caption: Decision workflow for preventing unintended Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Bromination of 4-Methyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of 4-methyl-1H-indazole derivatives. Our aim is to help you minimize byproduct formation and improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of 4-methyl-1H-indazole?
A1: During the bromination of 4-methyl-1H-indazole, several byproducts can form due to the reactivity of multiple positions on the indazole ring. The primary byproducts include:
-
Isomeric Monobromination Products: Besides the desired C3-brominated product, bromination can occur on the benzene ring at positions ortho and para to the activating methyl group, leading to the formation of C5-bromo and C7-bromo isomers. The electron-donating nature of the methyl group directs electrophilic substitution to these positions.[1]
-
Di- and Polybrominated Products: Over-bromination is a common issue, especially with an excess of the brominating agent or extended reaction times. This can lead to the formation of dibromo- or even tribromo-indazoles. For instance, 3,5-dibromo-4-methyl-1H-indazole can be a significant byproduct.
-
N-Brominated Intermediates: While less common as final isolated products, N-brominated species can form as transient intermediates.
-
Byproducts from N-Alkylated Derivatives: If you are working with an N-alkylated 4-methyl-indazole, the reaction can still yield a mixture of brominated isomers. The position of the alkyl group (N1 vs. N2) can influence the regioselectivity of the bromination.
Q2: How does the choice of brominating agent affect byproduct formation?
A2: The choice of brominating agent is critical in controlling the selectivity of the reaction.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of indazoles and is generally preferred for its milder reactivity compared to liquid bromine, which can help in reducing over-bromination.[2]
-
Dibromodimethylhydantoin (DBDMH): This reagent can also be used for the C3-bromination of indazoles, sometimes under ultrasound-assisted conditions to improve efficiency.[3]
-
Bromine (Br₂): While effective, liquid bromine is highly reactive and can easily lead to the formation of multiple brominated byproducts if the reaction conditions are not carefully controlled.[4]
Q3: What reaction conditions are crucial for achieving high regioselectivity?
A3: To achieve high regioselectivity and minimize byproducts, careful control of the following reaction parameters is essential:
-
Stoichiometry: Use of a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) is crucial to prevent over-bromination.
-
Temperature: Performing the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction pathway and selectivity. Common solvents for bromination include acetonitrile, dichloromethane, and chloroform.
-
Reaction Time: Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction upon consumption of the starting material can prevent the formation of polybrominated byproducts.
Troubleshooting Guides
Issue 1: Formation of Multiple Monobrominated Isomers
Problem: The reaction yields a mixture of 3-bromo, 5-bromo, and/or 7-bromo-4-methyl-1H-indazole, making purification difficult.
Root Cause Analysis and Solutions:
The 4-methyl group is an activating ortho-, para-director for electrophilic aromatic substitution, making the C5 and C7 positions on the benzene ring susceptible to bromination, in competition with the C3 position of the pyrazole ring.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric byproduct formation.
Issue 2: Significant Formation of Di- and Polybrominated Byproducts
Problem: The reaction mixture contains a high percentage of dibromo- or other polybrominated 4-methyl-1H-indazoles.
Root Cause Analysis and Solutions:
This is typically caused by an excess of the brominating agent, prolonged reaction times, or elevated temperatures, leading to further bromination of the initially formed monobromo product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-bromination.
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution under different hypothetical reaction conditions to illustrate the impact of reaction parameters. Note: These are representative values and actual results may vary.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (e.g., 3-bromo) | Isomeric Byproducts Yield (e.g., 5/7-bromo) | Dibromo Byproducts Yield |
| 1 | NBS (1.1) | CH₃CN | 0 | 2 | ~75% | ~15% | <5% |
| 2 | NBS (1.1) | CH₃CN | 25 | 2 | ~60% | ~25% | ~10% |
| 3 | NBS (1.5) | CH₃CN | 25 | 4 | ~40% | ~20% | ~35% |
| 4 | Br₂ (1.1) | CHCl₃ | 0 | 1 | ~50% | ~30% | ~15% |
Detailed Experimental Protocols
Protocol 1: Selective Monobromination of 4-Methyl-1H-Indazole at the C3-Position
Objective: To synthesize 3-bromo-4-methyl-1H-indazole with minimal formation of isomeric and polybrominated byproducts.
Materials:
-
4-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-indazole (1.0 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of NBS (1.05 eq.) in anhydrous acetonitrile dropwise to the cooled solution over a period of 30 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired 3-bromo isomer from other byproducts.[5]
Workflow Diagram for Selective Monobromination:
Caption: Experimental workflow for selective C3-bromination.
References
- 1. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Characterization of 1-Boc-5-bromo-4-methyl-1H-indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the characterization of 1-Boc-5-bromo-4-methyl-1H-indazole and its related isomers. The formation of N1 and N2 regioisomers during the Boc-protection of the indazole core presents a significant analytical challenge. This resource offers detailed experimental protocols, troubleshooting FAQs, and data interpretation guides to facilitate unambiguous isomer identification.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound isomers.
FAQ 1: My reaction produced a mixture of isomers. How can I confirm the presence of both N1-Boc and N2-Boc regioisomers?
The most definitive method for identifying N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Key differences in the ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, can be used for unambiguous assignment.
Troubleshooting Steps:
-
¹H NMR Analysis:
-
Boc Group Protons: The chemical shift of the tert-butyl protons of the Boc group is a primary indicator. Generally, the Boc group protons of the N1-isomer appear at a slightly different chemical shift compared to the N2-isomer.
-
Aromatic Protons: The substitution pattern on the indazole ring influences the chemical shifts of the aromatic protons. In N2-isomers, the protons at positions 3, 5, and 6 tend to be shielded (appear at a lower frequency) compared to the corresponding N1-isomers. Conversely, the proton at position 7 in N2-isomers is often deshielded (appears at a higher frequency) due to the anisotropic effect of the N1 lone pair.[1]
-
-
¹³C NMR Analysis:
-
The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C3a, and C7a, are sensitive to the position of the Boc group and can be used for isomer differentiation.
-
-
2D NMR (HMBC) Analysis:
-
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for definitive assignment.
-
For the N1-isomer , a correlation will be observed between the protons of the N-substituent (in this case, the Boc group is attached to N1) and the C7a carbon of the indazole ring.
-
For the N2-isomer , a correlation will be observed between the protons of the N-substituent and the C3 carbon of the indazole ring.
-
FAQ 2: I am having difficulty separating the N1-Boc and N2-Boc isomers. What separation techniques are recommended?
Chromatographic methods are typically employed for the separation of indazole regioisomers.
Troubleshooting Steps:
-
Flash Column Chromatography:
-
This is the most common method for preparative separation. A careful selection of the mobile phase is crucial.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Stationary Phase: Standard silica gel is typically used.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For analytical and preparative-scale separation of closely related isomers, HPLC is the method of choice.
-
Column: A normal-phase column (e.g., silica or diol) or a reversed-phase column (e.g., C18) can be used. Method development will be required to achieve optimal separation.
-
Mobile Phase: For normal-phase HPLC, a mixture of hexane and a polar modifier like isopropanol or ethanol is a good starting point. For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is typically used.
-
-
Recrystallization:
-
In some cases, fractional recrystallization can be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. Experiment with various solvents and solvent mixtures.
-
FAQ 3: My NMR spectrum shows more peaks than expected, even after purification. What could be the cause?
The presence of unexpected peaks in the NMR spectrum can be due to several factors beyond isomeric impurities.
Troubleshooting Steps:
-
Residual Solvents: Check for singlets corresponding to common laboratory solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone).
-
Water: A broad singlet is often observed for water in the NMR solvent. A D₂O shake experiment can confirm the presence of exchangeable protons (like N-H from any unreacted starting material).
-
Rotational Isomers (Rotamers): The amide bond of the Boc group can exhibit restricted rotation, leading to the presence of two sets of signals for a single isomer, especially at lower temperatures. Running the NMR at a higher temperature can sometimes cause these signals to coalesce into a single set of sharp peaks.
-
Degradation: The Boc group can be labile under acidic conditions. Ensure that the sample has not been exposed to acid, which could lead to partial deprotection and the appearance of signals from the unprotected indazole.
FAQ 4: How can mass spectrometry help in the characterization of my this compound isomers?
Mass spectrometry is a valuable tool for confirming the molecular weight of your product and can provide some structural information.
Troubleshooting Steps:
-
Molecular Ion Peak: Both the N1-Boc and N2-Boc isomers will have the same molecular weight. Look for the molecular ion peak ([M]+ or [M+H]+) to confirm that your product has the correct mass. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: While the high-resolution mass will be identical for both isomers, the fragmentation pattern in MS/MS experiments might show subtle differences. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Data Presentation
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) for N1- and N2-Substituted Indazole Isomers
| Proton | N1-Isomer (Expected) | N2-Isomer (Expected) | Rationale for Difference |
| H-3 | More Downfield | More Upfield | Shielded in the N2-isomer.[1] |
| H-6 | More Downfield | More Upfield | Shielded in the N2-isomer.[1] |
| H-7 | More Upfield | More Downfield | Deshielded in the N2-isomer due to the N1 lone pair.[1] |
| -C(CH₃)₃ | ~1.6 ppm | ~1.7 ppm | The electronic environment of the Boc group differs between the two isomers. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 5-bromo-4-methyl-1H-indazole
Objective: To synthesize a mixture of 1-Boc and 2-Boc-5-bromo-4-methyl-1H-indazole for characterization.
Materials:
-
5-bromo-4-methyl-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 5-bromo-4-methyl-1H-indazole (1 equivalent) in anhydrous DCM or THF.
-
Add a base, such as DMAP (0.1-0.2 equivalents) or TEA (1.2 equivalents).
-
Add (Boc)₂O (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.
Protocol 2: NMR Sample Preparation and Analysis
Objective: To acquire high-quality NMR spectra for isomer identification.
Materials:
-
Purified sample of the indazole isomer(s)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary.
Visualizations
Logical Workflow for Isomer Characterization
References
Validation & Comparative
The Strategic Advantage of 1-Boc-5-bromo-4-methyl-1H-indazole in Modern Synthesis
In the landscape of pharmaceutical research and drug development, the indazole scaffold is a cornerstone for creating a diverse array of therapeutic agents, renowned for their anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Among the plethora of substituted indazoles available to synthetic chemists, 1-Boc-5-bromo-4-methyl-1H-indazole emerges as a particularly strategic building block. Its unique substitution pattern, featuring a Boc protecting group, a bromine atom for versatile cross-coupling, and a methyl group influencing electronic properties, makes it a valuable precursor in the synthesis of complex molecular architectures.
This guide provides an objective comparison of this compound with other substituted indazoles, supported by experimental data from established synthetic methodologies. We will delve into its performance in key cross-coupling reactions and provide detailed protocols to aid researchers in their synthetic endeavors.
The Role of Protecting Groups and Substitution Patterns
The choice of a protecting group for the indazole nitrogen is critical for directing reactivity and ensuring the success of subsequent transformations. The tert-butyloxycarbonyl (Boc) group in this compound offers several advantages. It is a robust protecting group that enhances the stability of the indazole core and can be readily removed under acidic conditions.[2] The presence of the Boc group at the N-1 position often directs lithiation and subsequent functionalization to the C-3 position.[3]
The position of the bromine atom and other substituents on the benzene ring also significantly influences the reactivity of the indazole in cross-coupling reactions. The bromine at the C-5 position is a common handle for introducing molecular diversity through palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The 4-methyl group, being an electron-donating group, can subtly modulate the electronic density of the aromatic system, potentially influencing reaction rates and yields.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To objectively assess the synthetic utility of this compound, we compare its expected performance with other substituted bromoindazoles in three pivotal cross-coupling reactions. While direct comparative studies for this compound are not abundant in the literature, its reactivity can be inferred from structurally similar compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction of a bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base is a common strategy for synthesizing aryl-substituted indazoles.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Substituted Bromoindazoles
| Bromoindazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1-Boc-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | [4][5] |
| 5-Bromo-1-Boc-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | [4][5] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 76 | [6] |
| 1-Butyl-N-(4-bromophenyl)-1H-indazole-3-carboxamide | 4-Methylphenylboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 94 | [7] |
| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | 1,4-Dioxane | High (>80%) | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the bromoindazole (1.0 equiv), the corresponding boronic acid (1.2-2.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as 1,4-dioxane/water or dimethoxyethane, is then added. The reaction mixture is heated, often under microwave irradiation (e.g., 120 °C for 40 minutes), until the starting material is consumed as monitored by TLC or LC-MS.[8] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Substituted Bromoindazoles
| Bromoindazole Derivative | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoindazole | Primary amines | BrettPhos precatalyst | LiHMDS | THF | High | [9] |
| 5-Bromoindazole | Primary amines | BrettPhos precatalyst | LiHMDS | THF | High | [9] |
| 6-Bromoindazole | Primary amines | BrettPhos precatalyst | LiHMDS | THF | High | [9] |
| Aryl bromide | Benzyl amine | XantPhos | DBU | DMF | 85 (isolated) | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., a BrettPhos precatalyst, 1-2 mol%), the bromoindazole (1.0 equiv), and the amine (1.2 equiv). A solvent such as THF is added, followed by a strong base like lithium hexamethyldisilazide (LiHMDS, 1.2-1.5 equiv). The tube is sealed and heated (e.g., 80 °C) for a specified time (e.g., 16 hours).[9] After cooling, the reaction mixture is diluted with an organic solvent and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the aminated indazole.
dot
Caption: Key components and logical flow of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes. It is a valuable tool for the synthesis of substituted olefins, which are important intermediates in organic synthesis.
Table 3: Comparison of Yields in Heck Reaction of Substituted Bromoindazoles
| Bromoindazole Derivative | Alkene | Catalyst/Ligand | Base | Additive | Yield (%) | Reference |
| 3-Bromoindazoles | Various olefins | Pd(OAc)₂ / PPh₃ | TEA | TBAB, NaBr | Good to excellent | [11] |
| 6-Bromo-3-vinyl-1H-indazole | Styrene | Pd(OAc)₂ / PPh₃ | TEA | NaBr | 94 | [11] |
| Aryl bromides | Various olefins | Pd-complex 6 | K₂CO₃ | - | 78-95 | [12] |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of the 3-bromoindazole (1.0 equiv), the olefin (1.2 equiv), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), triethylamine (1.8 equiv), tetrabutylammonium bromide (TBAB, catalytic amount), and sodium bromide (as a grinding auxiliary for mechanochemical reactions) is subjected to high-speed ball milling for a specified duration.[11] Alternatively, for solution-phase reactions, the components are dissolved in a suitable solvent like DMF, and the mixture is heated (e.g., 60 °C) for several hours.[12] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic phase is dried and concentrated, and the product is purified by chromatography.
Application in the Synthesis of Pharmacologically Active Molecules
The versatility of substituted indazoles, including this compound, is underscored by their application in the synthesis of drugs such as Niraparib, a PARP (poly(ADP-ribose) polymerase) inhibitor used in cancer therapy.[13][14] The synthesis of such molecules often involves a key cross-coupling step to build the core structure.
dot
Caption: Simplified signaling pathway of PARP inhibition by indazole derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. The Boc protecting group provides stability and directs reactivity, while the 5-bromo substituent serves as a key handle for diversification through a range of palladium-catalyzed cross-coupling reactions. Although direct comparative data for this specific molecule is limited in academic publications, evidence from structurally related compounds demonstrates the high efficiency and broad applicability of bromoindazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The strategic placement of the methyl group further allows for fine-tuning of the electronic properties of the resulting molecules. For researchers and professionals in drug development, this compound represents a powerful tool for the efficient construction of novel indazole-based compounds with significant therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Boc-5-bromo-4-methyl-1H-indazole derivatives and related analogs. While specific SAR studies on this exact compound are not extensively published, this document synthesizes findings from research on variously substituted indazoles to infer the potential impact of the 1-Boc, 5-bromo, and 4-methyl substitutions on biological activity. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors and anticancer agents.[1][2] Understanding the influence of different substituents is crucial for the rational design of novel and effective therapeutic agents.
Comparative Analysis of Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The following sections and tables summarize the known effects of substitutions at the 1, 4, and 5-positions, drawing comparisons to the this compound scaffold.
Table 1: Influence of N1-Substitution on Indazole Activity
| N1-Substituent | General Effect on Activity | Rationale/Examples | Key Interactions |
| Boc (tert-butoxycarbonyl) | Primarily a protecting group; removal is often necessary for final activity. Can influence solubility and orientation in binding pockets. | The Boc group is commonly used in synthesis to direct reactions to other parts of the indazole ring.[3] Its bulk can sterically hinder binding to some targets. | The carbonyl oxygen could act as a hydrogen bond acceptor. |
| Small Alkyl Groups (e.g., Methyl) | Variable; can enhance activity depending on the target. | N1-methylation can improve metabolic stability and cell permeability. For some kinases, it can either enhance or decrease potency depending on the pocket size. | Provides hydrophobic interactions. |
| Aryl/Benzyl Groups | Often enhances potency, particularly in kinase inhibitors. | Can form pi-stacking and other favorable interactions with aromatic residues in the active site. N1-benzyl groups have been shown to be potent N1-substituents in CCR4 antagonists.[4] | Pi-stacking, hydrophobic interactions. |
| Hydrogen (N1-H) | Crucial for activity in many kinase inhibitors. | The N1-H can act as a hydrogen bond donor, forming a key interaction with the hinge region of many kinases.[5] | Hydrogen bonding (donor). |
Table 2: Influence of C4-Substitution on Indazole Activity
| C4-Substituent | General Effect on Activity | Rationale/Examples | Key Interactions |
| Methyl | Can enhance activity and selectivity. | The 4-methyl group in a series of pyridone-containing indazoles was important for inhibiting EZH1 and EZH2.[2] 4-substituted indazoles also showed improved pharmacokinetic profiles as Nav1.7 inhibitors.[2] | Fills a hydrophobic pocket, can improve metabolic stability. |
| Methoxy/Hydroxy | Often enhances potency in kinase inhibitors. | Methoxy or hydroxyl groups at the C4-position were found to be potent substituents in a series of CCR4 antagonists.[4] | Can act as hydrogen bond donors/acceptors. |
| Halogens (F, Cl) | Can improve potency and metabolic stability. | A 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy in one study.[6] | Can form halogen bonds and alter electronic properties. |
| Hydrogen | Baseline activity; substitution is often explored to improve potency. | Unsubstituted at C4 is a common starting point for SAR studies. | - |
Table 3: Influence of C5-Substitution on Indazole Activity
| C5-Substituent | General Effect on Activity | Rationale/Examples | Key Interactions |
| Bromo | Generally enhances potency; provides a handle for further modification. | The 5-bromo substitution is present in many biologically active indazole derivatives and can contribute to binding affinity. It is also a common precursor for cross-coupling reactions to introduce further diversity.[7][8] | Can form halogen bonds; increases lipophilicity. |
| Nitro | Can enhance anticancer activity. | Nitro substitution at the 5-position has been shown to enhance the anticancer potency of some indazole derivatives.[6] | Strong electron-withdrawing group, can participate in hydrogen bonding. |
| Aryl/Heteroaryl | Can significantly enhance potency. | Suzuki coupling at the 5-position to introduce aryl groups is a common strategy to improve activity against various targets. | Can form extensive interactions with the target protein, including pi-stacking and hydrophobic interactions. |
| Hydrogen | Baseline activity; often less potent than substituted analogs. | 5-unsubstituted indazoles are typically used as a reference or starting point in SAR campaigns. | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the synthesis of substituted indazoles and a common biological assay.
A general route for the synthesis of substituted indazoles often involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[7] Subsequent protection of the N1 position with a Boc group can be achieved using di-tert-butyl dicarbonate in the presence of a base like DMAP.[9] Introduction of a methyl group at the 4-position can be more complex and may involve starting from a pre-methylated aniline derivative.
General Workflow for Synthesis and Evaluation of 1H-Indazole Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of substituted 1H-indazole derivatives.
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup : In a 96-well plate, add the kinase (e.g., VEGFR-2), the substrate (a peptide that can be phosphorylated by the kinase), and various concentrations of the test compound (e.g., a this compound derivative).
-
Initiation : Start the reaction by adding a solution of ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Signaling Pathway Inhibition by a Hypothetical Indazole Kinase Inhibitor
Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical indazole derivative.
Conclusion
The this compound scaffold possesses substituents that are known to be important for the biological activity of indazole derivatives. The 5-bromo and 4-methyl groups are often associated with enhanced potency against various targets, including kinases. The 1-Boc group, while primarily a protecting group for synthesis, could influence the compound's properties and would likely need to be removed or replaced with other functional groups to achieve optimal biological activity, particularly if a hydrogen bond donor at the N1 position is required for target engagement. Further empirical testing of this compound and its deprotected or further modified analogs is necessary to fully elucidate its specific structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. The strategic functionalization of the indazole core allows for the fine-tuning of potency and selectivity against various kinase targets. This guide focuses on the validation of derivatives synthesized from the key intermediate, 1-Boc-5-bromo-4-methyl-1H-indazole. Due to the nature of the Boc protecting group, this compound is primarily a precursor to a range of bioactive molecules. This document provides a comparative framework for evaluating the cellular activity of such derivatives against established kinase inhibitors, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Performance in Cellular Assays
To contextualize the potential efficacy of novel derivatives stemming from this compound, it is crucial to compare their performance against known inhibitors targeting similar pathways. The following table summarizes the anti-proliferative activity of several indazole-based kinase inhibitors in various cancer cell lines. This data serves as a benchmark for validating the potency of newly synthesized compounds.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 2f | Not specified | A549 | Lung Cancer | 1.15 |
| 4T1 | Breast Cancer | 0.23 | ||
| HepG2 | Liver Cancer | 0.86 | ||
| MCF-7 | Breast Cancer | 0.31 | ||
| HCT116 | Colon Cancer | 0.42 | ||
| Compound 6o | Not specified | K562 | Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | >40 | ||
| PC-3 | Prostate Cancer | 25.4 | ||
| Hep-G2 | Liver Cancer | 11.2 | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 |
Note: Data for derivative 2f and compound 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[1][2] Axitinib and Pazopanib are included as established, clinically relevant benchmarks.
Postulated Signaling Pathway and Point of Intervention
Indazole derivatives frequently function as competitive inhibitors at the ATP-binding site of protein kinases. A common therapeutic strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis. The diagram below illustrates a generalized RTK signaling cascade and the likely point of intervention for a novel indazole-based kinase inhibitor.
A generalized receptor tyrosine kinase (RTK) signaling pathway.
Experimental Protocols
The validation of novel kinase inhibitors requires a suite of cellular assays to determine their biological effects. Below are detailed protocols for two fundamental experiments: the MTT assay for cell proliferation and Western Blotting for target engagement.
Anti-Proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then harvest and count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each derivative.
Workflow for the MTT cell proliferation assay.
Target Engagement and Pathway Modulation (Western Blot)
Western blotting is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, providing evidence of target engagement and pathway inhibition.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-RTK, anti-total-RTK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the indazole derivatives for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of the compounds. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
Workflow for Western Blot analysis.
By employing these standardized cellular assays and comparing the results to established benchmarks, researchers can effectively validate the biological activity of novel derivatives synthesized from this compound, paving the way for the development of the next generation of targeted therapies.
References
Unveiling the Molecular Architecture: A Spectroscopic Comparison Guide for the Structural Confirmation of 1-Boc-5-bromo-4-methyl-1H-indazole
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis to confirm the structure of 1-Boc-5-bromo-4-methyl-1H-indazole, a substituted indazole of interest. By juxtaposing its predicted spectroscopic data with the experimental data of a structurally related analogue, 5-bromo-1H-indazole, this document offers researchers a clear framework for structural verification.
Spectroscopic Data Comparison
The structural integrity of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for the target compound, this guide presents predicted ¹H and ¹³C NMR data alongside its predicted mass spectral data. For comparative purposes, experimental data for the closely related 5-bromo-1H-indazole is provided.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 5-bromo-1H-indazole |
| H-3 | ~8.10 (s) | 8.07 (s) |
| H-6 | ~7.60 (d, J = 8.8 Hz) | 7.69 (dd, J=1.8, 0.7 Hz) |
| H-7 | ~7.45 (d, J = 8.8 Hz) | 7.42 (dd, J=8.8, 1.8 Hz) |
| -CH₃ | ~2.50 (s) | - |
| Boc (-C(CH₃)₃) | ~1.70 (s) | - |
| NH | - | 13.1 (br s) |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 5-bromo-1H-indazole |
| C-3 | ~135.0 | 134.9 |
| C-3a | ~123.0 | 124.7 |
| C-4 | ~130.0 | 123.3 |
| C-5 | ~115.0 | 113.5 |
| C-6 | ~128.0 | 129.5 |
| C-7 | ~118.0 | 112.9 |
| C-7a | ~140.0 | 139.8 |
| -CH₃ | ~20.0 | - |
| Boc (-C (CH₃)₃) | ~85.0 | - |
| Boc (-C(CH₃ )₃) | ~28.0 | - |
Table 3: Mass Spectrometry Data
| Compound | Predicted/Experimental m/z | Ion | Notes |
| This compound | 311.0390 / 313.0370 | [M+H]⁺ | Predicted values show the characteristic 1:1 isotopic pattern for a bromine-containing compound.[1] |
| 5-bromo-1H-indazole | 196.96 / 198.96 | [M]⁺ | Experimental values exhibit the expected isotopic signature for bromine. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural characterization of substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved; gentle vortexing or sonication can be used to aid dissolution.
Data Acquisition for ¹H NMR:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 30-degree pulse and a relaxation delay of 1-2 seconds are used.
Data Acquisition for ¹³C NMR:
-
A larger sample size (20-50 mg) and/or an increased number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (Electrospray Ionization - ESI):
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For indazoles, positive ion mode is common.
-
Collect data over a mass range appropriate for the expected molecular weight of the compound.
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound like this compound using spectroscopic methods.
References
In vitro evaluation of kinase inhibitors derived from 1-Boc-5-bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of kinase inhibitors derived from the indazole scaffold, with supporting experimental data and protocols.
The 1H-indazole core is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and act as a competitive inhibitor for a wide range of protein kinases. This guide provides a comparative in vitro evaluation of kinase inhibitors based on the indazole framework, with a particular focus on derivatives related to the 1-Boc-5-bromo-4-methyl-1H-indazole structure. Due to the limited publicly available data on kinase inhibitors derived from this exact Boc-protected scaffold, this guide presents data on closely related indazole-based inhibitors to provide a representative comparison of their potential efficacy and selectivity.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative indazole-based kinase inhibitors against various kinases. For comparative purposes, data for well-established, broad-spectrum, and clinically relevant kinase inhibitors are also included as benchmarks. Lower IC50 values indicate higher potency.
Table 1: In Vitro Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Indazole Derivative C05 [1] | PLK4 | < 0.1 | Biochemical Assay |
| Indazole Derivative 9u [2] | FGFR1 | 3.3 | Enzymatic Assay |
| Indazole Derivative 9d [2] | FGFR1 | 15.0 | Enzymatic Assay |
| Indazole Derivative 7n [3] | FGFR1 | 15.0 | Enzymatic Assay |
| Indazole Derivative 7r [3] | FGFR1 | 2.9 | Enzymatic Assay |
| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (CFI-400437) [4] | PLK4 | nanomolar range | Biochemical Assay |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14i) [5] | PLK4 | Potent Inhibition | Biochemical Assay |
Table 2: In Vitro Inhibitory Activity of Benchmark Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Staurosporine [4] | PKC, PKA, PKG, and others | 0.7, 7, 8.5 |
| Sunitinib [6] | VEGFR2, PDGFRβ | 80, 2 |
| Sorafenib | Multiple kinases including VEGFR and PDGFR | low nanomolar to micromolar range |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the reproducibility and interpretation of experimental data.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (indazole derivatives and benchmark inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway targeted by some indazole-based inhibitors and a general workflow for evaluating these compounds.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 6. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the nitrogen atoms in the indazole ring is a critical consideration in multi-step syntheses. The choice of an N-protecting group can significantly influence the regioselectivity of subsequent reactions, overall yield, and the stability of intermediates. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) group with other commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols.
Performance Comparison of N-Protecting Groups for Indazoles
The selection of an appropriate N-protecting group for the indazole core is contingent on several factors, including the desired regioselectivity (N-1 vs. N-2 protection), the stability required for subsequent reaction steps, and the conditions for its eventual removal. The following table summarizes the key characteristics of Boc, 2-(trimethylsilyl)ethoxymethyl (SEM), trityl (Trt), benzyl (Bn), and sulfonyl groups in the context of indazole chemistry.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH; Na₂CO₃ in DME | Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions. | Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Stable to a wide range of conditions including organometallic reagents and some basic conditions. | Excellent directing group for regioselective C-3 lithiation of the indazole ring.[1][2] Can be used for regioselective N-2 protection.[1][2] |
| Trityl | Trt | Trityl chloride (TrCl), Et₃N or DIPEA | 80% Acetic Acid; 1-5% TFA in DCM; Reductive cleavage (e.g., indium in MeOH/THF) | Highly labile to acid. Stable to basic and hydrogenolysis conditions. | Its steric bulk can influence the regioselectivity of protection and subsequent reactions. The ease of deprotection is tunable by using substituted trityl groups (e.g., MMT, DMT).[3] |
| Benzyl | Bn | Benzyl bromide (BnBr) or chloride (BnCl), base (e.g., NaH, K₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions, and many organometallic reagents. | A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient. |
| Sulfonyl | Ts, Ms, Ns | TsCl, MsCl, or NsCl, pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for Ns | Very stable to both acidic and basic conditions. | Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging. The Ns group offers milder removal conditions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are generalized for the indazole core and may require optimization for specific substrates.
tert-Butyloxycarbonyl (Boc) Group
Protection of Indazole:
-
Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).
-
Procedure: To a solution of indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile), add TEA (1.5 equiv) and a catalytic amount of DMAP. Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise at room temperature. Stir the mixture for 2-4 hours. Upon completion (monitored by TLC), dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]
Deprotection of N-Boc Indazole (Basic Conditions):
-
Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).
-
Procedure: Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide. Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC. Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected indazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of Indazole (N-2 Selective):
-
Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).
-
Procedure: To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by SEM-Cl (1.2 equiv) via syringe. Stir the mixture at room temperature for 3 hours. Dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. The product can be purified by chromatography.
Deprotection of N-SEM Indazole:
-
Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF) or aqueous HCl, tetrahydrofuran (THF) or ethanol (EtOH).
-
Procedure with TBAF: Dissolve the N-SEM protected indazole in THF and add a 1M solution of TBAF in THF. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction, dilute with water, and extract with an organic solvent.
-
Procedure with HCl: Dissolve the N-SEM protected indazole in ethanol and add aqueous hydrochloric acid. Reflux the mixture until deprotection is complete.[1][2]
Trityl (Trt) Group
Protection of Indazole:
-
Reagents: Indazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure: Dissolve indazole (1.0 equiv) in anhydrous DMF or DCM under an inert atmosphere. Add Et₃N or DIPEA (1.1-1.5 equiv). Slowly add a solution of TrCl (1.0-1.2 equiv) in the same solvent. Stir at room temperature for 12-24 hours. Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[3]
Deprotection of N-Trityl Indazole (Acidic Conditions):
-
Reagents: N-trityl indazole, trifluoroacetic acid (TFA) or 80% aqueous acetic acid, dichloromethane (DCM).
-
Procedure: Dissolve the N-trityl indazole derivative in DCM. Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid. Stir at room temperature for 1-2 hours. Neutralize the excess acid with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry, and concentrate.[3]
Benzyl (Bn) Group
Protection of Indazole:
-
Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Procedure with NaH: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise. Stir for 30 minutes, then add BnBr (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion. Carefully quench with water and extract with an organic solvent.
-
Procedure with K₂CO₃: To a solution of indazole (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv) and BnBr (1.1 equiv). Heat the mixture (e.g., to 60 °C) and stir until the starting material is consumed. Cool, dilute with water, and extract with an organic solvent.
Deprotection of N-Benzyl Indazole:
-
Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).
-
Procedure: Dissolve the N-benzyl indazole in MeOH or EtOH. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Sulfonyl Group (e.g., Tosyl - Ts)
Protection of Indazole:
-
Reagents: Indazole, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (Et₃N).
-
Procedure: Dissolve indazole (1.0 equiv) in pyridine or a solvent containing Et₃N (1.5 equiv). Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench with water and extract with an organic solvent. Wash the organic layer with dilute aqueous acid (to remove pyridine/Et₃N), water, and brine. Dry and concentrate to obtain the N-tosyl indazole.
Deprotection of N-Tosyl Indazole:
-
Reagents: N-tosyl indazole, magnesium (Mg) turnings, methanol (MeOH).
-
Procedure: To a solution of the N-tosyl indazole in anhydrous MeOH, add an excess of magnesium turnings. Stir the suspension at room temperature or with gentle heating. The reaction can be monitored by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by chromatography.
Visualizing the Strategy: Workflows and Decision Making
The choice of a protecting group is often dictated by the planned synthetic route. The following diagrams, generated using the DOT language, illustrate the general principles of indazole protection, a comparative workflow, and a decision-making guide.
Caption: General scheme for the N-protection of indazole, yielding N1 or N2 isomers.
Caption: Comparative workflow for Boc, SEM, and Trityl protecting groups.
References
A Comparative Guide to the Purity Analysis of Synthesized 1-Boc-5-bromo-4-methyl-1H-indazole by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 1-Boc-5-bromo-4-methyl-1H-indazole is of paramount importance for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols. Additionally, it briefly contrasts HPLC with an alternative, less quantitative method.
Performance Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the industry standard for the quantitative purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy. The following table summarizes the key performance characteristics of two representative reversed-phase HPLC (RP-HPLC) methods against Thin-Layer Chromatography (TLC), a common qualitative technique. The data presented is based on methodologies for structurally similar bromo- and Boc-protected indazole compounds.
| Parameter | HPLC Method A (Gradient Elution) | HPLC Method B (Isocratic Elution) | Thin-Layer Chromatography (TLC) |
| Purity Determination | Quantitative | Quantitative | Qualitative/Semi-Quantitative |
| Typical Reported Purity | >99% | >98% | Not Applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.5-1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | Not Applicable |
| Precision (RSD) | < 2% | < 3% | Not Applicable |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~30-45 minutes |
| Resolution | High | Moderate to High | Low to Moderate |
| Primary Application | Impurity profiling, release testing | Routine in-process control | Reaction monitoring |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous indazole derivatives and can be adapted for this compound.[1][2]
HPLC Method A: High-Resolution Gradient Elution
This method is ideal for resolving closely eluting impurities and for final purity assessment.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the reference standard and dissolve in 1 mL of acetonitrile.
-
Sample Solution: Accurately weigh approximately 1 mg of the synthesized sample and dissolve in 1 mL of acetonitrile.
-
HPLC Method B: Rapid Isocratic Elution
This method is suitable for faster, routine analysis where high-resolution separation of all minor impurities is not critical.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 100 mm, 3.5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Acetonitrile/Water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare standard and sample solutions at a concentration of 1 mg/mL in acetonitrile.
-
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method for monitoring the progress of a chemical reaction and for preliminary purity checks.[1]
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Developing Solvent): 30% Ethyl acetate in Hexane.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
-
Visualization:
-
Examine the plate under a UV lamp at 254 nm. The compound should appear as a dark spot.
-
Further visualization can be achieved using staining agents if necessary.
-
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship in choosing an analytical method.
References
Navigating the Biological Landscape of 4-Methyl-Indazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, 1-Boc-5-bromo-4-methyl-1H-indazole, offering insights into their potential as anticancer agents and kinase inhibitors.
While direct studies on the biological activity of compounds synthesized specifically from this compound are limited in publicly available literature, the broader class of 4-methyl-indazole derivatives has been the subject of significant investigation. This guide will therefore focus on the biological activities of these structurally related compounds, providing a valuable framework for understanding the potential of this chemical space. The data presented herein is collated from various studies on substituted indazole derivatives, offering a comparative perspective on their efficacy.
Anticancer Activity: A Comparative Analysis
Derivatives of the indazole scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of representative 4-methyl-indazole analogues and other related indazole compounds, providing a quantitative comparison of their cytotoxic potential.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 | Doxorubicin | Not Specified |
| A549 (Lung Cancer) | 1.15 | Doxorubicin | Not Specified | |
| HCT116 (Colon Cancer) | 0.58 | Doxorubicin | Not Specified | |
| MCF-7 (Breast Cancer) | 0.46 | Doxorubicin | Not Specified | |
| PC-3 (Prostate Cancer) | 0.89 | Doxorubicin | Not Specified | |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not Specified |
| A549 (Lung Cancer) | >50 | 5-Fluorouracil | Not Specified | |
| PC-3 (Prostate Cancer) | >50 | 5-Fluorouracil | Not Specified | |
| Hep-G2 (Hepatoma) | >50 | 5-Fluorouracil | Not Specified |
Kinase Inhibition: Targeting Key Signaling Pathways
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the biological activity of the indazole derivatives discussed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of anticancer activity, it is often used to measure the levels of proteins involved in apoptosis (programmed cell death).
-
Protein Extraction: Cancer cells are treated with the test compounds for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated using the DOT language.
Figure 1. A flowchart illustrating the typical experimental workflow for screening the anticancer activity of newly synthesized compounds.
Figure 2. A diagram representing a hypothetical signaling pathway that could be targeted by indazole-based kinase inhibitors.
Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 1H-Indazole Scaffold
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold serves as a cornerstone in the design of numerous kinase inhibitors. Valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, this "privileged structure" has led to the development of both highly selective and multi-targeted therapeutic agents.[1][2][3] The strategic functionalization of the indazole core, often beginning from versatile building blocks like 1-Boc-5-bromo-4-methyl-1H-indazole, allows for the fine-tuning of potency and selectivity against specific kinase targets.
This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors based on the 1H-indazole core. While specific data for derivatives of this compound are not extensively available in public literature, we will compare well-characterized examples to illustrate the diverse selectivity profiles achievable from this scaffold. This comparison is supported by quantitative experimental data and detailed methodologies to aid in the objective assessment of inhibitor performance and potential off-target effects.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target activity can lead to unwanted side effects.[2] The following tables summarize the in vitro inhibitory activity of two distinct indazole-based compounds: C05, a highly selective inhibitor of Polo-like Kinase 4 (PLK4), and Axitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma.[4][5] This comparison highlights how modifications to the indazole scaffold can yield vastly different cross-reactivity profiles.
Table 1: Biochemical Potency and Selectivity of Indazole-Based Kinase Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) | Primary Cellular Function |
| PLK4 | 87.45% | 4.2 | Centriole duplication, mitosis |
| PLK1 | 15.32% | - | Mitotic progression, cytokinesis |
| PLK2 | 21.89% | - | Cell cycle control, neuronal activity |
| PLK3 | 12.56% | - | Mitotic stress response |
| VEGFR1 | - | 0.1 | Angiogenesis, vasculogenesis |
| VEGFR2 | - | 0.2 | Angiogenesis, vascular permeability |
| VEGFR3 | - | 0.1-0.3 | Lymphangiogenesis |
| PDGFRβ | - | 1.6 | Cell growth, proliferation, migration |
| c-Kit | - | 1.7 | Cell survival, proliferation, differentiation |
| Aurora A | 31.45% | - | Mitotic spindle formation |
| Aurora B | 28.91% | - | Chromosome segregation, cytokinesis |
| CDK2/cyclin A | 25.78% | - | Cell cycle progression (G1/S) |
Data for C05 represents the percentage of kinase activity inhibited at a single high concentration to assess selectivity.[5] A lower percentage indicates higher selectivity for its primary target. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[5]
Visualizing Synthesis and Experimental Workflows
To understand the context of developing and profiling these inhibitors, the following diagrams illustrate a general synthetic pathway from a bromo-indazole precursor and the typical workflow for assessing kinase inhibitor cross-reactivity.
References
Safety Operating Guide
Personal protective equipment for handling 1-Boc-5-bromo-4-methyl-1H-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-5-bromo-4-methyl-1H-indazole. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles that meet current safety standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against accidental splashes.[5] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[5][7] If engineering controls are insufficient, a NIOSH-approved respirator should be used.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency plan in place, and ensure safety showers and eyewash stations are accessible.[7]
2. Handling:
-
Conduct all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid generating dust.[8] Use appropriate tools for transfers.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][8]
-
Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[2]
3. In Case of a Spill:
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][7]
-
Clean the affected area thoroughly.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
2. Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Once decontaminated, containers can be disposed of according to institutional guidelines.
3. Professional Disposal:
-
All chemical waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of this chemical down the drain or in regular trash.[9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Page loading... [guidechem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
